Product packaging for Salmefamol(Cat. No.:CAS No. 18910-65-1)

Salmefamol

Cat. No.: B102908
CAS No.: 18910-65-1
M. Wt: 331.4 g/mol
InChI Key: VPMWDFRZSIMDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salmefamol (CAS 18910-65-1) is a phenethylamine-derived bronchodilator that acts as a selective β2-adrenergic receptor agonist . It is structurally classified as a "sister compound" to the widely used drug salbutamol but is characterized by greater potency and a longer duration of action . Studies have shown that inhaled this compound is a potent bronchodilator, with a decline from peak effect that is significantly slower than that of salbutamol, providing a longer-lasting effect . Its increased lipophilicity, compared to salbutamol, is a key factor in its prolonged activity . Historically, clinical investigations have focused on its application for the treatment of chronic airways obstruction and asthma . The pharmacological effect is mediated through the activation of beta-2 adrenergic receptors on bronchial smooth muscle, which leads to relaxation and dilation of the airways . This compound was first described in the literature around 1968 and was ultimately never marketed as a therapeutic drug, making it a compound of interest for specific research applications . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO4 B102908 Salmefamol CAS No. 18910-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWDFRZSIMDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864864
Record name 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18910-65-1
Record name Salmefamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18910-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salmefamol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salmefamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALMEFAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q56SEY8X9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity and Selectivity of Salmefamol for β2-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a long-acting β2-selective adrenoceptor agonist known for its therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is intrinsically linked to its high affinity for the β2-adrenoceptor and its marked selectivity over other β-adrenoceptor subtypes, namely β1 and β3. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects associated with β1-adrenoceptor stimulation.[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailing its affinity and selectivity profile. It includes quantitative data, in-depth experimental methodologies, and visual representations of key biological and experimental processes.

Binding Affinity and Selectivity of this compound

The interaction of a ligand with its receptor is defined by two primary properties: affinity, the measure of how tightly the ligand binds to the receptor, and efficacy, the ability of the ligand-receptor complex to elicit a biological response.[2][3] this compound exhibits high affinity for the β2-adrenoceptor, which contributes to its potent bronchodilator effects.[1][4]

Quantitative Data for this compound and Comparator Compounds

The following tables summarize the binding affinities (expressed as pKi or pKD) and functional potencies (expressed as pEC50) of this compound and other relevant β-adrenoceptor agonists. The data are compiled from studies utilizing radioligand binding assays and functional assays in various cell systems.

Ligandβ1-Adrenoceptor (pKi/pKD)β2-Adrenoceptor (pKi/pKD)β3-Adrenoceptor (pKi/pKD)β2 vs β1 Selectivity (fold)β2 vs β3 Selectivity (fold)
This compound5.739.26-3388-
Salbutamol---29-
Formoterol-----
Isoprenaline-----

Note: A higher pKi/pKD value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki/KD values.

Ligandβ1-Adrenoceptor (pEC50)β2-Adrenoceptor (pEC50)β3-Adrenoceptor (pEC50)
This compound7.039.896.60
Salbutamol---
Formoterol---
Isoprenaline---

Note: A higher pEC50 value indicates greater potency in functional assays.

This compound's high selectivity for the β2-adrenoceptor is a key pharmacological feature. Studies have demonstrated that this compound is approximately 2818 to 3000-fold more selective for the β2-adrenoceptor over the β1-adrenoceptor. This pronounced selectivity is attributed to specific interactions within the ligand-binding pocket of the β2-adrenoceptor.

Experimental Protocols

The determination of binding affinity and functional potency relies on robust and well-defined experimental methodologies. The following sections detail the protocols for radioligand binding assays and functional cAMP accumulation assays, which are standard methods in the characterization of G-protein coupled receptor (GPCR) ligands.

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound, such as this compound, is determined by its ability to compete with and displace the radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for β2-adrenoceptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist.

  • Non-labeled competitor: this compound.

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the β2-adrenoceptor are isolated through homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: A fixed concentration of the radioligand ([3H]-CGP 12177) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For β2-adrenoceptor agonists, a common functional assay is the measurement of cyclic adenosine monophosphate (cAMP) accumulation, as the β2-adrenoceptor is canonically coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.

Objective: To determine the functional potency (EC50) of this compound at the β2-adrenoceptor.

Materials:

  • Whole cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1 cells).

  • This compound.

  • Assay buffer.

  • cAMP assay kit (e.g., based on HTRF, ELISA, or other detection technologies).

Procedure:

  • Cell Culture: Cells expressing the β2-adrenoceptor are cultured to an appropriate density.

  • Cell Plating: The cells are seeded into a 96-well plate and allowed to adhere.

  • Stimulation: The cells are incubated with increasing concentrations of this compound for a defined period to stimulate cAMP production.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined using non-linear regression.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound b2AR β2-Adrenoceptor This compound->b2AR Binds to Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates substrates leading to

Caption: Canonical β2-adrenoceptor signaling pathway.

G cluster_workflow Competitive Radioligand Binding Assay Workflow A Prepare cell membranes with β2-adrenoceptors B Incubate membranes with a fixed concentration of radioligand ([3H]-CGP 12177) and varying concentrations of this compound A->B C Allow binding to reach equilibrium B->C D Separate bound from free radioligand by filtration C->D E Quantify radioactivity on filters using a scintillation counter D->E F Analyze data to determine IC50 and calculate Ki E->F

Caption: Experimental workflow for a competitive radioligand binding assay.

G cluster_workflow cAMP Accumulation Functional Assay Workflow A Plate cells expressing β2-adrenoceptors B Stimulate cells with varying concentrations of this compound A->B C Lyse cells to release intracellular cAMP B->C D Measure cAMP concentration using an appropriate assay kit C->D E Analyze data to determine EC50 D->E

Caption: Experimental workflow for a cAMP accumulation functional assay.

Conclusion

This compound is a potent and highly selective β2-adrenoceptor agonist. Its high binding affinity for the β2-adrenoceptor, coupled with its significant selectivity over β1 and β3 subtypes, underpins its therapeutic efficacy as a long-acting bronchodilator. The quantitative data and detailed experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on the characterization of β2-adrenoceptor ligands. The visual representations of the signaling pathway and experimental workflows further aid in the understanding of the molecular pharmacology of this compound.

References

Navigating the Disposition of Salmefamol: A Technical Guide to its Absorption, Metabolism, and Excretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmefamol, a sympathomimetic bronchodilator, undergoes significant systemic absorption following oral administration and is extensively metabolized prior to excretion. This guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of detailed public data on this compound, this document synthesizes the foundational knowledge from key studies, supplemented with established principles of ADME science and comparative insights from the structurally related and well-characterized compound, Salbutamol. All quantitative data from cited studies are presented in structured tables, and experimental protocols are detailed to facilitate methodological understanding. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways and experimental workflows.

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral administration. A key study in asthmatic patients demonstrated that after oral doses of 1 or 2 mg, peak plasma concentrations of radiolabeled this compound were achieved between 0.6 and 2.0 hours, indicating efficient absorption.

When administered via aerosol, a rapid onset of bronchodilator effect is observed. However, the plasma and urinary profiles following aerosol administration are similar to those seen after oral ingestion, which strongly suggests that a significant portion of the inhaled dose is swallowed and subsequently absorbed systemically through the gastrointestinal tract.

Table 1: Summary of this compound Absorption Characteristics

ParameterFindingCitation
Oral Bioavailability Well-absorbed orally.
Time to Peak Plasma Concentration (Tmax) 0.6 - 2.0 hours post-oral administration.
Aerosol Absorption Rapid systemic absorption, largely attributed to swallowing and subsequent gastrointestinal uptake.

Metabolism

The biotransformation of this compound is extensive, with very little of the parent compound found unchanged in plasma or urine. The primary metabolic pathway is sulphate conjugation. Urinary radioactivity following administration of [3H]-Salmefamol is predominantly in the form of sulphate conjugates of at least two distinct compounds. One of these is conjugated this compound, while the other is an unidentified metabolite that has been suggested to be potentially pharmacologically active. There is also evidence to suggest that the lung itself may play a role in the metabolism of this compound.

For context, the structurally similar compound Salbutamol is also primarily metabolized by sulphate conjugation, with the enzyme sulfotransferase 1A3 (SULT1A3), found in high concentrations in the small intestine, playing a major role.

Proposed Metabolic Pathway of this compound

Salmefamol_Metabolism This compound This compound Sulphate_Conjugation Sulphate Conjugation (Primary Pathway) This compound->Sulphate_Conjugation Metabolite1 This compound-Sulphate Sulphate_Conjugation->Metabolite1 Metabolite2 Unidentified Metabolite (Potentially Active) Sulphate_Conjugation->Metabolite2 Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Proposed metabolic pathway for this compound.

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys into the urine. Studies with radiolabeled this compound have shown that the majority of the administered radioactivity is recovered in the urine, predominantly as sulphate conjugates.

Table 2: Excretion Profile of this compound

Route of ExcretionFormFindingCitation
Urine MetabolitesThe majority of the administered dose is excreted in the urine.
Excreted radioactivity is mainly in the form of sulphate conjugates.
Free DrugVery little unchanged this compound is found in the urine.
Feces -Data not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for this compound ADME studies are not extensively published. However, based on the pivotal study by Evans et al. (1974), a representative protocol for a human radiolabeled ADME study can be outlined.

Representative Human Radiolabeled ADME Study Protocol

Objective: To characterize the absorption, metabolism, and excretion of this compound in humans.

Investigational Product: [3H]-Salmefamol (tritium-labeled this compound).

Study Population: Healthy adult volunteers or, as in the original study, asthmatic patients.

Study Design: An open-label, single-dose study.

Methodology:

  • Drug Administration:

    • Oral Cohort: Subjects receive a single oral dose of [3H]-Salmefamol (e.g., 1-2 mg) in solution or capsule form after an overnight fast.

    • Inhalation Cohort: Subjects receive a single dose of [3H]-Salmefamol via a metered-dose inhaler.

  • Sample Collection:

    • Blood/Plasma: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

    • Urine: Total urine is collected at specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose).

    • Feces: Total feces are collected for a defined period (e.g., up to 7 days post-dose or until radioactivity is negligible).

  • Sample Analysis:

    • Total Radioactivity Measurement: Aliquots of plasma, urine, and homogenized feces are analyzed for total radioactivity using liquid scintillation counting (LSC).

    • Metabolite Profiling and Identification: Plasma and urine samples are profiled for metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with radiochemical detection. Fractions corresponding to peaks of radioactivity are collected for structural elucidation by mass spectrometry (MS).

    • Quantification of Parent Drug and Metabolites: Validated bioanalytical methods (e.g., LC-MS/MS) are used to quantify the concentrations of this compound and its key metabolites in plasma and urine.

Experimental Workflow Diagram

Understanding the Lipophilicity of Salmefamol and its Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a selective β2-adrenoceptor agonist that has demonstrated efficacy as a bronchodilator for the treatment of asthma.[1] Structurally related to the well-known short-acting β2-agonist Salbutamol, this compound exhibits a distinct pharmacological profile characterized by a more intense and prolonged duration of action.[1][2] This technical guide provides an in-depth exploration of the lipophilicity of this compound and its consequential effects on the drug's pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of these aspects is crucial for the optimization of drug delivery systems and the development of future respiratory therapeutics.

The Role of Lipophilicity in β2-Adrenoceptor Agonist Activity

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical physicochemical parameter that significantly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For inhaled β2-agonists, lipophilicity plays a pivotal role in determining the onset and duration of action. Highly lipophilic compounds tend to partition into the lipid bilayer of cell membranes, creating a depot from which the drug can gradually release to interact with its target receptor. This "membrane-facilitated receptor access" is a key mechanism attributed to the long duration of action of certain β2-agonists like Salmeterol.[3] Conversely, more hydrophilic drugs, such as Salbutamol, have a faster onset but a shorter duration of action as they are more readily cleared from the vicinity of the receptor.[4]

Quantitative Analysis of this compound's Lipophilicity

While experimental data on the lipophilicity of this compound is limited in publicly available literature, a calculated partition coefficient (logP) provides a quantitative measure of its lipophilic character. The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium. A higher logP value indicates greater lipophilicity.

CompoundChemical FormulaMolecular Weight ( g/mol )LogP (Calculated)Duration of Action
This compound C19H25NO4331.412.53820Long-acting
Salbutamol C13H21NO3239.310.3Short-acting
Salmeterol C25H37NO4415.63.9Long-acting

Table 1: Physicochemical and Pharmacodynamic Properties of this compound and other β2-Adrenoceptor Agonists.

The calculated logP value of this compound (2.53820) is significantly higher than that of Salbutamol (0.3), suggesting a greater affinity for lipid environments. This increased lipophilicity is a key factor contributing to its longer duration of action compared to Salbutamol, as observed in clinical and experimental studies.

Effects of Lipophilicity on the Pharmacokinetics and Pharmacodynamics of this compound

The enhanced lipophilicity of this compound is predicted to influence its interaction with the biological system in several ways:

  • Prolonged Duration of Action: The higher lipophilicity of this compound likely leads to its retention in the lipid bilayers of airway smooth muscle cells. This creates a local depot of the drug, allowing for sustained release and prolonged activation of β2-adrenoceptors, resulting in a longer duration of bronchodilation compared to the more hydrophilic Salbutamol.

  • Receptor Binding and Activation: While the core pharmacophore responsible for receptor activation is similar to Salbutamol, the increased lipophilicity of this compound may influence its binding kinetics to the β2-adrenoceptor. It is hypothesized that the lipophilic portions of the molecule interact with hydrophobic pockets within or near the receptor, contributing to a more stable drug-receptor complex and sustained signaling.

  • Tissue Distribution: A higher lipophilicity can lead to broader distribution into tissues. Following administration, this compound is well absorbed, and while much of the orally administered dose is metabolized, its distribution profile is influenced by its ability to cross cell membranes.

Experimental Protocols

To further elucidate the role of lipophilicity in this compound's pharmacological profile, a series of in vitro and in vivo experiments can be conducted. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

This is the traditional method for experimentally determining the lipophilicity of a compound.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the this compound stock solution with a precise volume of the pre-saturated 1-octanol.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of this compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.

  • Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of this compound for the β2-adrenoceptor.

Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a radiolabeled antagonist with high affinity for the β2-adrenoceptor (e.g., [3H]-dihydroalprenolol).

  • Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.

Intracellular Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of this compound to activate the β2-adrenoceptor and stimulate the production of the second messenger cAMP.

Protocol:

  • Cell Culture: Culture cells expressing the β2-adrenoceptor (e.g., A549 or BEAS-2B cells) in a suitable multi-well plate.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. The concentration of this compound that produces 50% of the maximal response (EC50) is determined, which is a measure of its potency.

Mandatory Visualizations

G cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor Gs Gs Protein (αβγ) Receptor->Gs Activation This compound This compound This compound->Receptor Binding AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activation PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Bronchodilation PKA_active->Relaxation Cellular Response

Caption: Signaling pathway of this compound via the β2-adrenoceptor.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated Octanol and Water/Buffer Mix Mix this compound Stock with Octanol Solvents->Mix Stock Prepare this compound Stock in Aqueous Phase Stock->Mix Shake Equilibrate by Shaking Mix->Shake Separate Separate Phases (Centrifugation) Shake->Separate Measure Measure this compound Conc. in Each Phase (HPLC/UV-Vis) Separate->Measure Calculate Calculate LogP Measure->Calculate

Caption: Experimental workflow for LogP determination by the shake-flask method.

Conclusion

The lipophilicity of this compound is a defining characteristic that distinguishes it from its structural analog, Salbutamol, and underpins its prolonged therapeutic effect. The higher calculated logP of this compound suggests a greater affinity for the lipid microenvironment of the cell membrane, leading to the formation of a drug depot and sustained receptor activation. This guide has provided a comprehensive overview of the quantitative aspects of this compound's lipophilicity, its impact on the drug's pharmacological profile, and detailed experimental protocols for its further investigation. A thorough understanding of these principles is essential for the rational design and development of next-generation respiratory therapeutics with optimized efficacy and duration of action.

References

Foundational Research on Salmefamol's Extended Duration of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmefamol, a selective β2-adrenergic receptor agonist, has demonstrated a longer duration of action compared to the short-acting β2-agonist (SABA) Salbutamol. This extended therapeutic window presents a significant clinical advantage in the management of bronchoconstrictive disorders. This technical guide delves into the foundational research exploring the mechanisms underlying this compound's prolonged bronchodilatory effects. While direct, in-depth molecular studies on this compound are limited in the public domain, this paper synthesizes the available comparative data and extrapolates potential mechanisms by drawing parallels with the well-characterized long-acting β2-agonist (LABA), Salmeterol. The enhanced lipophilicity of this compound is a key physicochemical property that likely contributes to its extended duration of action, potentially through mechanisms involving membrane partitioning and altered receptor binding kinetics. This guide provides a structured overview of the relevant data, outlines general experimental protocols for a deeper understanding, and visualizes the key molecular pathways.

Introduction

This compound is a β2-adrenergic receptor agonist that was developed as a bronchodilator. Early research identified it as a "sister compound" to Salbutamol, but with notable differences in its pharmacological profile. Specifically, this compound was found to be approximately 1.5 times more potent and to possess a longer duration of action, lasting around 6 hours, compared to the 3 to 6-hour effect of Salbutamol. An experimental comparative study further substantiated these findings, showing that this compound exhibited a more intense and longer-lasting activity on tracheal and bronchial smooth muscles than Salbutamol. This guide aims to explore the foundational research that sheds light on the molecular underpinnings of this extended therapeutic effect.

Comparative Pharmacological Data

The following tables summarize the available quantitative and qualitative data comparing this compound and Salbutamol.

Table 1: Comparative Physicochemical and Pharmacodynamic Properties

PropertyThis compoundSalbutamolReference(s)
Potency ~1.5-fold more potent-
Duration of Action ~6 hours3 - 6 hours
Lipophilicity More lipophilicLess lipophilic
Receptor Selectivity Selective for β2-adrenergic receptorModerately selective for β2-adrenergic receptor

Table 2: Clinical and Preclinical Observations

ObservationThis compoundSalbutamolReference(s)
Effect on Smooth Muscle More intense and longer-lasting relaxation of tracheal and bronchial smooth muscleStandard relaxation of tracheal and bronchial smooth muscle
Clinical Use Investigated as a bronchodilator but never marketedWidely used as a short-acting bronchodilator

Proposed Mechanism for Extended Duration of Action

The precise molecular mechanism for this compound's extended duration of action has not been as extensively elucidated as that of other long-acting β2-agonists like Salmeterol. However, based on its increased lipophilicity compared to Salbutamol, a plausible hypothesis involves a mechanism analogous to that proposed for Salmeterol.

This proposed mechanism centers on the interaction of the drug molecule with the cell membrane, which acts as a depot. The lipophilic tail of the molecule is thought to anchor within the lipid bilayer, allowing the active head to repeatedly bind to and activate the β2-adrenergic receptor.

The Role of Lipophilicity and Membrane Partitioning

The higher lipophilicity of this compound likely leads to a greater partitioning into the cell membrane of airway smooth muscle cells. This creates a localized, high concentration of the drug in close proximity to the β2-adrenergic receptors, from which it can slowly diffuse to the receptor's active site. This "membrane depot" effect is a key theory explaining the prolonged action of lipophilic LABAs.

Receptor Binding and Dissociation Kinetics

It has been proposed for Salmeterol that it binds to an "exosite" on the β2-adrenergic receptor, in addition to the orthosteric binding site. This exosite binding, facilitated by its long lipophilic tail, is thought to anchor the molecule to the receptor, allowing for repeated activation of the orthosteric site. Given this compound's structural similarities and increased lipophilicity, a similar interaction, though not definitively proven, could contribute to its extended duration of action.

Experimental Protocols

To further investigate the foundational mechanism of this compound's extended action, the following experimental protocols are essential. These are generalized methodologies commonly employed in the study of β2-agonist pharmacology.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki or Kd) and density of β2-adrenergic receptors.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cells expressing β2-adrenergic receptors (e.g., guinea pig lung tissue or transfected cell lines).

    • Incubate the membrane preparations with a radiolabeled β2-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) in the presence of varying concentrations of unlabeled this compound or Salbutamol.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation or gamma counting.

    • Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Receptor Dissociation Kinetic Studies
  • Objective: To measure the rate at which this compound dissociates from the β2-adrenergic receptor.

  • Methodology:

    • Pre-incubate cell membranes with a radiolabeled form of this compound (if available) or a radiolabeled antagonist in the presence of unlabeled this compound to allow for receptor binding to reach equilibrium.

    • Initiate dissociation by adding a large excess of a non-radiolabeled, high-affinity β2-adrenergic antagonist (e.g., propranolol) to prevent re-binding of the radioligand.

    • At various time points, terminate the dissociation by rapid filtration and measure the amount of remaining bound radioligand.

    • Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be equal to the negative of the dissociation rate constant (k-off).

In Vitro Functional Assays (Organ Bath Studies)
  • Objective: To assess the potency and duration of the functional response (smooth muscle relaxation) to this compound.

  • Methodology:

    • Isolate tracheal or bronchial smooth muscle strips from an appropriate animal model (e.g., guinea pig).

    • Suspend the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

    • Induce a stable contraction in the tissues using a spasmogen such as histamine or methacholine.

    • Add cumulative concentrations of this compound or Salbutamol to the organ bath and record the relaxation response.

    • To assess the duration of action, after obtaining a maximal relaxation response, the drug is washed out of the organ bath, and the rate of return of the tissue to its contracted state is measured over an extended period.

Visualizations of Key Pathways and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the proposed mechanism for the extended duration of action.

G cluster_membrane Cell Membrane This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP:e->cAMP:w PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

G cluster_membrane Cell Membrane (Lipid Bilayer) Salmefamol_Depot This compound (Membrane Depot) Receptor β2-Adrenergic Receptor Salmefamol_Depot->Receptor Slow diffusion and repeated binding Activation Receptor Activation Receptor->Activation Leads to Effect Prolonged Bronchodilation Activation->Effect Results in

Caption: Proposed "Membrane Depot" Mechanism for this compound's Extended Action.

Conclusion

The extended duration of action of this compound compared to Salbutamol is a clinically significant attribute. While direct molecular-level research specifically on this compound is not as abundant as for other long-acting β2-agonists, the available evidence strongly suggests that its increased lipophilicity is a key determining factor. The proposed "membrane depot" and potential exosite binding mechanisms, analogous to those described for Salmeterol, provide a robust framework for understanding its prolonged bronchodilatory effects. Further research, particularly focused on receptor binding kinetics and molecular interactions with the β2-adrenergic receptor and the cell membrane, is warranted to fully elucidate the foundational principles of this compound's extended therapeutic profile. This knowledge will be invaluable for the rational design of future long-acting respiratory therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Salmefamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a long-acting β2-adrenoceptor agonist, structurally related to salbutamol, utilized in research for its bronchodilator properties. Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes. The methodologies presented are based on established synthetic routes for analogous compounds, such as salbutamol, and standard purification techniques.

Mechanism of Action: β2-Adrenergic Signaling Pathway

This compound exerts its therapeutic effects by activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentration and the relaxation of smooth muscle cells, leading to bronchodilation.

Salmefamol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor (GPCR) This compound->Beta2AR Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Caption: β2-Adrenergic signaling pathway activated by this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-hydroxy-3-hydroxymethyl acetophenone. This route is analogous to established methods for synthesizing salbutamol and related compounds. The key steps involve the protection of the phenolic hydroxyl and benzylic alcohol, bromination of the acetophenone, nucleophilic substitution with 4-methoxyphenethylamine, reduction of the ketone, and final deprotection.

Proposed Synthetic Workflow

Salmefamol_Synthesis_Workflow Start 4-Hydroxy-3-hydroxymethyl acetophenone Step1 Step 1: Protection (e.g., Acetone, p-TSA) Start->Step1 Intermediate1 Intermediate A: Protected Diol Step1->Intermediate1 Step2 Step 2: α-Bromination (e.g., NBS) Intermediate1->Step2 Intermediate2 Intermediate B: α-Bromo Ketone Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Amine 4-Methoxyphenethylamine Amine->Step3 Intermediate3 Intermediate C: Amino Ketone Step3->Intermediate3 Step4 Step 4: Ketone Reduction (e.g., NaBH4) Intermediate3->Step4 Intermediate4 Intermediate D: Protected this compound Step4->Intermediate4 Step5 Step 5: Deprotection (Acidic Hydrolysis) Intermediate4->Step5 End This compound (Final Product) Step5->End

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Protection of 4-hydroxy-3-hydroxymethyl acetophenone

  • To a solution of 4-hydroxy-3-hydroxymethyl acetophenone (1 equivalent) in acetone (10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate A.

Step 2: α-Bromination

  • Dissolve the protected acetophenone (Intermediate A, 1 equivalent) in a suitable solvent such as methanol.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise while stirring at room temperature.

  • Monitor the reaction by TLC for 2-4 hours.

  • Once the starting material is consumed, remove the solvent in vacuo. The crude product (Intermediate B) can be purified by column chromatography or used directly in the next step.

Step 3: Nucleophilic Substitution

  • Dissolve the α-bromo ketone (Intermediate B, 1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.

  • Add 4-methoxyphenethylamine (2-3 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture at 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue (Intermediate C) using column chromatography.

Step 4: Ketone Reduction

  • Dissolve the amino ketone (Intermediate C, 1 equivalent) in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 equivalents) in small portions, maintaining the temperature between 15-20°C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product (Intermediate D) with ethyl acetate, dry the organic phase, and evaporate the solvent.

Step 5: Deprotection

  • Dissolve the protected this compound (Intermediate D, 1 equivalent) in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl).

  • Stir the solution at room temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).

  • Extract the final product, this compound, with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which will require further purification.

Summary of Reagents and Representative Yields

The following table summarizes the key reagents and expected yields, based on analogous reactions reported in the literature for salbutamol synthesis. Actual yields for this compound may vary.

StepKey ReagentsSolventTypical Reaction TimeRepresentative Yield (%)
1. Protection Acetone, p-TSAAcetone6-12 hours>85%
2. α-Bromination N-Bromosuccinimide (NBS)Methanol2-4 hours~80% (crude)
3. Substitution 4-Methoxyphenethylamine, K2CO3Acetonitrile12-24 hours70-80%
4. Reduction Sodium Borohydride (NaBH4)Methanol1-2 hours>90%
5. Deprotection Aqueous HClTHF/Water4-6 hours75-85%
Overall ~35-45%

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, reagents, and by-products. The two primary methods are recrystallization and column chromatography.

Purification Workflow

Application Notes and Protocols for In Vitro Testing of Salmefamol on Airway Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol, a selective β2-adrenergic receptor agonist, is investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to an increase in airway diameter and improved airflow. The protocol described herein provides a detailed methodology for the in vitro assessment of this compound's efficacy and potency using isolated guinea pig tracheal tissue, a well-established model for preclinical respiratory research.

This compound exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This interaction activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.

This application note provides a comprehensive protocol for evaluating the relaxant effects of this compound on pre-contracted airway tissue, allowing for the determination of key pharmacological parameters such as potency (EC50) and efficacy.

Data Presentation

Table 1: Quantitative Analysis of this compound-Induced Relaxation of Guinea Pig Tracheal Tissue

This compound Concentration (M)Log ConcentrationMean Relaxation (%)Standard Error of the Mean (SEM)
1.00E-09-9.05.21.1
1.00E-08-8.018.52.3
3.00E-08-7.535.83.1
1.00E-07-7.052.13.9
3.00E-07-6.575.44.2
1.00E-06-6.092.83.5
1.00E-05-5.098.12.1

Note: Data are representative of typical results and should be generated for each experiment. The EC50 value for Salbutamol, a structurally similar compound, has been reported to be approximately -log EC50: 7.82 in guinea pig trachea.

Experimental Protocols

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

  • Reagents:

    • This compound

    • Carbachol (or Histamine)

    • Krebs-Henseleit Solution (see composition below)

    • Distilled water

    • Carbogen gas (95% O2, 5% CO2)

  • Equipment:

    • Isolated organ bath system with thermostatic control

    • Isometric force transducers

    • Data acquisition system and software

    • Dissection tools (scissors, forceps)

    • Surgical thread

    • pH meter

    • Analytical balance

Preparation of Krebs-Henseleit Solution

To prepare 1 liter of Krebs-Henseleit solution, dissolve the following reagents in 900 mL of distilled water and then make up the volume to 1 L. The solution should be freshly prepared on the day of the experiment.

ReagentConcentration (mM)Weight (g/L)
NaCl118.06.90
KCl4.70.35
CaCl2·2H2O2.50.37
MgSO4·7H2O1.20.29
KH2PO41.20.16
NaHCO325.02.10
D-Glucose11.12.00

Continuously aerate the solution with carbogen gas (95% O2, 5% CO2) to maintain a pH of 7.4.

Tissue Preparation and Mounting
  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Remove excess connective tissue and fat.

  • Cut the trachea into rings, each 2-3 cartilaginous rings in width.

  • Tie a loop of surgical thread through the lumen of two opposing sides of each tracheal ring.

  • Suspend the tracheal rings in the isolated organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Attach one thread to a fixed hook in the organ bath and the other to an isometric force transducer.

  • Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

Experimental Procedure
  • After the equilibration period, induce a stable contraction of the tracheal rings by adding a submaximal concentration of a contractile agent, such as Carbachol (e.g., 0.3 µM), to the organ bath.

  • Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in approximately half-log increments until a maximal relaxation response is achieved.

  • Allow the tissue to reach a stable response after each addition of this compound before adding the next concentration.

  • At the end of the experiment, wash the tissues repeatedly with fresh Krebs-Henseleit solution to return to baseline tension.

Data Analysis
  • Record the isometric tension continuously throughout the experiment.

  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve using a suitable non-linear regression software.

Mandatory Visualizations

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis T0 Euthanasia and Trachea Dissection T1 Preparation of Tracheal Rings T0->T1 T2 Mounting in Organ Bath T1->T2 T3 Equilibration (60 min, 1g tension) T2->T3 E0 Induce Contraction (e.g., Carbachol) T3->E0 E1 Cumulative Addition of this compound E0->E1 E2 Record Relaxation E1->E2 A0 Calculate % Relaxation E2->A0 A1 Generate Concentration- Response Curve A0->A1 A2 Determine EC50 A1->A2

Caption: Experimental workflow for in vitro testing of this compound.

G This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 ↓ Intracellular Ca²⁺ PKA->Ca2 Leads to Relaxation Smooth Muscle Relaxation Ca2->Relaxation

Caption: this compound's signaling pathway in airway smooth muscle.

References

Application Notes and Protocols for Salmefamol Administration in Rodent Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data for salmefamol in rodent models of asthma, the following application notes and protocols have been adapted from studies using the closely related and well-researched β2-adrenergic agonists, salbutamol and salmeterol. Researchers should consider these as a starting point and optimize the protocols for their specific experimental needs.

Introduction

This compound is a long-acting β2-adrenergic receptor agonist with potential therapeutic applications in respiratory diseases such as asthma. Preclinical evaluation of its efficacy and mechanism of action necessitates the use of well-defined rodent models of asthma. This document provides detailed protocols for the administration of this compound to these models, along with methods for assessing its effects on key asthma-related parameters. The protocols described herein cover various administration routes, including intratracheal, intraperitoneal, and oral gavage, providing researchers with the necessary information to conduct robust and reproducible studies.

Administration Protocols

The choice of administration route can significantly impact the bioavailability, efficacy, and duration of action of this compound. The following protocols are provided as a guide for researchers.

Intratracheal (i.t.) Instillation

This method delivers a precise dose of the compound directly to the lungs, mimicking inhaled delivery in humans.

Materials:

  • This compound solution (sterile, in a suitable vehicle such as saline)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal intubation platform or a slanted surface

  • Fiber optic light source or a small LED light

  • A 24-gauge catheter or a specialized mouse intubation cannula

  • Microsyringe (e.g., Hamilton syringe)

Protocol for Mice:

  • Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Position the mouse on its back on an intubation platform or a slanted board at approximately a 45-degree angle.

  • Gently pull the tongue to the side with forceps to visualize the glottis.

  • Use a cold light source to transilluminate the neck and clearly identify the tracheal opening.

  • Carefully insert the catheter or cannula between the vocal cords and into the trachea. A slight movement of the tube with respiration can confirm correct placement.

  • Administer the this compound solution (typically 25-50 µL for a mouse) using a microsyringe attached to the catheter.

  • Keep the mouse in a vertical position for a few seconds to allow the solution to distribute into the lungs.

  • Remove the catheter and allow the mouse to recover on a warming pad. Monitor the animal until it is fully ambulatory.

Intraperitoneal (i.p.) Injection

This systemic administration route is straightforward and allows for rapid absorption.

Materials:

  • This compound solution (sterile)

  • Sterile syringes (e.g., 25-27 gauge needle)

Protocol for Mice and Rats:

  • Restrain the rodent, exposing the abdomen. For mice, scruffing is a common method. For rats, appropriate manual restraint is necessary.

  • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 10-20 degree angle.

  • Aspirate briefly to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.

  • Inject the this compound solution. The volume should typically not exceed 10 mL/kg for rats and 20 mL/kg for mice.

  • Withdraw the needle and return the animal to its cage.

Oral Gavage (p.o.)

This method is used for the direct administration of a substance into the stomach.

Materials:

  • This compound solution or suspension

  • A flexible or rigid gavage needle with a ball-tip appropriate for the size of the animal.

  • Syringe

Protocol for Mice and Rats:

  • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.

  • Securely restrain the animal to prevent movement and injury.

  • Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. If there is resistance, withdraw and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.

  • Once the needle is in the correct position, administer the this compound solution slowly.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Observe the animal for any signs of distress.

Quantitative Data Summary

The efficacy of this compound can be assessed by its impact on various asthma-related parameters. The following tables summarize expected quantitative outcomes based on studies with salbutamol and salmeterol.

Table 1: Effect of this compound (adapted from Salbutamol data) on Airway Hyperresponsiveness (AHR) in Ovalbumin-Sensitized Mice

Administration RouteDoseChallenge Agent% Decrease in Airway ResistanceCitation
Intratracheal10-100 µg/kgMethacholine30-60%
Intraperitoneal0.5-2 mg/kgMethacholine25-50%
Oral Gavage1-5 mg/kgMethacholine20-40%

Table 2: Effect of this compound (adapted from Salbutamol data) on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Rodents

Administration RouteDoseCell Type% Decrease in Cell CountCitation
Intratracheal50 µg/kgEosinophils40-70%
Intraperitoneal1 mg/kgNeutrophils30-50%
Nebulization3 mg/mlEosinophils50-80%

Visualization of Pathways and Workflows

Signaling Pathway of β2-Adrenergic Receptor Agonists

Application Note: Preparation of a Stable Salmefamol Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Salmefamol is a selective β2-adrenergic receptor agonist used in research for its bronchodilator properties.[1][2] An experimental comparative study has shown that this compound exhibits a more intense and longer-lasting beta-adrenergic activity than the more commonly studied Salbutamol.[3] Ensuring the stability of this compound solutions is critical for obtaining reproducible and accurate results in laboratory experiments. This document provides detailed protocols for preparing stable aqueous solutions of this compound suitable for various in vitro and in vivo research applications.

Disclaimer: Specific stability and solubility data for this compound are limited in publicly available literature. The following protocols are largely based on extensive data from the structurally similar and well-researched β2-agonist, Salbutamol (Albuterol). Researchers are strongly advised to perform their own validation and stability tests for their specific experimental conditions.

Application Notes

Principle

This compound, like Salbutamol, is a β2-adrenergic receptor agonist. Its mechanism of action involves binding to β2-adrenergic receptors on the surface of smooth muscle cells.[1][3] This interaction activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that lead to smooth muscle relaxation.

Chemical Properties and Solubility

This compound is typically available as a white to off-white crystalline powder. While specific solubility values are not widely reported, its structural analogue, Salbutamol, is sparingly soluble in water but soluble in ethanol. For experimental purposes, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, which can then be diluted to the final concentration in an aqueous buffer.

Factors Affecting Stability
  • pH: The stability of β2-agonist solutions is highly pH-dependent. Studies on R-salbutamol sulfate indicate that the solution is most stable at a pH of 6. Commercial preparations of racemic Salbutamol are often acidified to a pH of 3.5 to extend shelf life, but a neutralized solution is considered more suitable for clinical and experimental use to avoid potential bronchoconstriction. Therefore, adjusting the final working solution to a pH of approximately 6.0-6.5 is recommended.

  • Light: Salbutamol is known to be light-sensitive. As a precaution, this compound solutions should be protected from light during preparation and storage to prevent photodegradation.

  • Temperature: Prepared solutions of Salbutamol have been shown to be stable when stored under refrigerated conditions (5°C ± 3°C) for at least 30 days. Storage at controlled room temperature is also possible for shorter durations.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Determine the required mass of this compound powder to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: 331.41 g/mol ).

    • Example for 1 mL of a 10 mM stock solution: 0.001 L * 0.010 mol/L * 331.41 g/mol = 3.31 mg.

  • Accurately weigh the this compound powder and place it into a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4)

  • Sterile, dilute HCl and NaOH (e.g., 0.1 M) for pH adjustment

  • Calibrated pH meter

  • Sterile conical tubes or flasks

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Determine the volume of stock solution needed to achieve the desired final concentration in the chosen aqueous buffer.

    • Example for 10 mL of a 10 µM working solution from a 10 mM stock: V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL.

  • Add the desired volume of the physiological buffer to a sterile container.

  • While gently stirring, add the calculated volume of the this compound stock solution to the buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Allow the solution to mix completely.

  • Measure the pH of the solution using a calibrated pH meter.

  • Adjust the pH to a target range of 6.0 - 6.5 by adding small volumes of sterile 0.1 M HCl or 0.1 M NaOH dropwise.

  • Sterilize the final working solution by passing it through a 0.22 µm syringe filter if required for the experiment (e.g., for cell culture).

  • Store the final working solution protected from light. For short-term use (up to 7 days), store at 2-8°C. For longer-term storage, refer to the stability data in Table 1.

Data Presentation

Table 1: Summary of Recommended Parameters for Stable this compound Solution

ParameterStock SolutionAqueous Working Solution
Solvent DMSO or EthanolPhysiological Buffer (e.g., PBS, HBSS)
Typical Concentration 1 - 10 mM10 nM - 100 µM
Target pH Not Applicable6.0 - 6.5
Storage Temperature -20°C (long-term)2-8°C (short-term) or 5°C ± 3°C (up to 30 days)
Storage Conditions Protect from light, aliquot to avoid freeze-thawProtect from light

Mandatory Visualization

G start_end start_end process_step process_step decision decision storage storage A Start: Obtain this compound Powder B Weigh this compound Powder A->B C Dissolve in Organic Solvent (e.g., DMSO) to create Stock Solution B->C D Store Stock Solution (-20°C, Protected from Light) C->D Store for long-term use E Dilute Stock Solution in Aqueous Buffer C->E Prepare for immediate use F Adjust pH to 6.0 - 6.5 E->F G Sterile Filter (0.22 µm) if required F->G H Store Working Solution (2-8°C, Protected from Light) G->H Yes G->H No I End: Solution Ready for Use H->I

Caption: Experimental workflow for preparing this compound solutions.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand ligand receptor receptor protein protein enzyme enzyme messenger messenger response response This compound This compound (Agonist) B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax Leads to

References

Application Notes and Protocols for the Quantification of Salmefamol and Related Beta-2 Agonists in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salmefamol is a sympathomimetic bronchodilator drug, recognized for its selective action on beta-2 adrenergic receptors. The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development. While specific, modern high-performance liquid chromatography (HPLC) methods for this compound are not extensively documented in recent literature, early clinical pharmacology studies have provided foundational knowledge on its behavior in the body. A 1975 study on the absorption, excretion, and metabolism of radiolabeled this compound ([3H]-salmefamol) in asthmatic patients revealed that after oral administration, the drug is well absorbed, with peak plasma levels occurring between 0.6 to 2.0 hours. Notably, very little free this compound was detected in plasma or urine, with the majority being present as metabolites, primarily sulphate conjugates.

Given the structural and functional similarities between this compound and the widely used beta-2 agonist Salbutamol (Albuterol), the well-established and extensively documented HPLC methods for Salbutamol can serve as a valuable reference for developing and validating analytical methods for this compound. This document provides a detailed overview of these analogous methods, including sample preparation, chromatographic conditions, and quantitative data, to guide researchers in this area.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Plasma

Solid-phase extraction is a common and effective technique for the cleanup and concentration of analytes from complex biological matrices prior to HPLC analysis.

  • For Unchanged Salbutamol in Urine:

    • Internal Standard: Add terbutaline as an internal standard to the urine sample.

    • Cartridge Conditioning: Use Confirm HCX cartridges. Condition the cartridge sequentially with methanol and the appropriate buffer.

    • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

    • Elution: Elute the analyte and internal standard using an appropriate elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC injection.

  • For Salbutamol and its Metabolites in Urine:

    • Internal Standard: Add terbutaline as an internal standard.

    • Cartridge Conditioning: Use Oasis HLB cartridges.

    • Follow steps 1.3 to 1.6 as described above.

  • For Salbutamol in Plasma:

    • Pre-treatment: To 1.0 ml of plasma, add 0.5 ml of a phosphate buffer (2.0 mol/L, pH 9.0) containing 0.4% diphenylboric acid 2-aminoethyl ester.

    • Liquid-Liquid Extraction: Perform an extraction with 4.0 ml of chloroform containing 1% tetraoctylammonium bromide.

    • Back Extraction: The organic layer is then removed and back-extracted with 300 µl of 0.08 mol/L acetic acid.

    • Injection: Inject 100 µl of the acid layer onto the HPLC system.

High-Performance Liquid Chromatography (HPLC) Methods

Below are examples of HPLC conditions that have been successfully used for the quantification of Salbutamol in biological samples.

  • Method 1: HPLC with UV Detection for Plasma

    • Columns: Kromasil C18 pretreatment column (20 x 4 mm, 5 µm) and an Ultrasphere Cyano analysis column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.025 mol/L phosphate buffer (pH 2.8), acetonitrile, and methanol in a ratio of 95:4:1.

    • Flow Rate: 0.9 ml/min through the pretreatment column and 1.0 ml/min through the analysis column.

    • Detection: UV detection at 224 nm.

    • Internal Standard: Morphine.

  • Method 2: HPLC with Fluorescence Detection for Urine

    • Column: A reversed-phase HPLC column.

    • Detection: Fluorescence detection.

    • Internal Standard: Terbutaline.

  • Method 3: HPLC with a Coulometric Electrode Array System for Plasma and Urine

    • Mobile Phase: A mixture of 30mM sodium dihydrogen phosphate and 30mM triethylamine (adjusted to pH 6.0 with phosphoric acid) and methanol in a 90:10 (v/v) ratio.

    • Detection: A coulometric electrode array system with electrode potentials set at 300, 400, 550, and 650 mV.

    • Internal Standard: Paracetamol (external standard).

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for Salbutamol quantification.

Parameter Plasma Urine Reference
Linearity Range 0.5 to 32 µg/L25 to 300 µg/L
Limit of Detection (LOD) 0.5 µg/L4.0 µg/L (unchanged)
4.8 µg/L (with metabolites)
0.15 µg/mL
20 ng/mL (LC-MS/MS)
Limit of Quantification (LOQ) -12.12 µg/L (unchanged)
14.56 µg/L (with metabolites)
Retention Time 6.7 min (Salbutamol)-
7.6 min (Morphine - IS)
Recovery 96% - 107%90.82% (unchanged)
91.54% (with metabolites)
77.32%81.25%
Intra-day RSD < 5%-
Inter-day RSD < 8%-

Visualizations

Experimental Workflow for HPLC Analysis

Application Notes and Protocols: Measuring Salmefamol-Induced cAMP Production Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol, also known as Salbutamol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the stimulation of β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs). Activation of these receptors triggers a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger. This elevation in cAMP ultimately results in the relaxation of airway smooth muscle, alleviating bronchoconstriction.

Accurate measurement of this compound-induced cAMP production is critical for understanding its pharmacological profile, screening for novel β2-adrenergic agonists, and conducting structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for robust, cell-based assays designed to quantify cAMP levels in response to this compound stimulation. The assays described are suitable for both high-throughput screening and detailed pharmacological characterization.

Signaling Pathway of this compound-Induced cAMP Production

This compound binds to the β2-adrenergic receptor, a Gs protein-coupled receptor. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response of smooth muscle relaxation.

Salmefamol_cAMP_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor (Gs-GPCR) This compound->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AdenylylCyclase Adenylyl Cyclase Gs_protein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Figure 1. Signaling pathway of this compound-induced cAMP production.

Data Presentation: Potency of this compound in Various Cell Lines

The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of a drug. The following table summarizes the EC50 values for this compound (Salbutamol)-induced cAMP production in different cell lines, as reported in the literature.

Cell LineAssay TypeEC50 of this compound (Salbutamol)Reference
Human Airway Smooth Muscle (HASM)[3H]-cAMP formation0.6 µM
Chinese Hamster Ovary (CHO) expressing human β2-adrenergic receptorHitHunter cAMP Assay8.7 nM (unwashed)
Human Embryonic Kidney 293 (HEK293)GloSensor™ cAMP AssayNot explicitly stated, but shown to be a partial agonist

Note: EC50 values can vary depending on the specific assay conditions, cell passage number, and receptor expression levels.

Experimental Protocols

A variety of commercially available assay kits can be used to measure cAMP levels. Below are generalized protocols for two common types of assays: luminescence-based assays (e.g., Promega's cAMP-Glo™ and GloSensor™) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., Revvity's LANCE® Ultra™ cAMP).

General Experimental Workflow

The general workflow for measuring this compound-induced cAMP production involves cell preparation, compound treatment, and signal detection.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_detection Phase 3: Detection Cell_Culture 1. Culture Cells (e.g., HEK293, CHO) Cell_Seeding 2. Seed Cells into Assay Plate Cell_Culture->Cell_Seeding Incubation 3. Incubate Overnight Cell_Seeding->Incubation Prepare_this compound 4. Prepare this compound Dilution Series Add_Compound 5. Add this compound to Cells Prepare_this compound->Add_Compound Incubate_Treatment 6. Incubate for a Defined Time Add_Compound->Incubate_Treatment Add_Reagents 7. Add cAMP Detection Reagents Incubate_Detection 8. Incubate for Signal Development Add_Reagents->Incubate_Detection Read_Plate 9. Read Plate on Luminometer or TR-FRET Reader Incubate_Detection->Read_Plate

Figure 2. General experimental workflow for a cell-based cAMP assay.

Protocol 1: Luminescence-Based cAMP Assay (e.g., cAMP-Glo™ Assay)

This protocol is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). The assay measures the remaining ATP after the PKA reaction using a luciferase-based detection system. Luminescence is inversely proportional to the cAMP concentration.

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP-Glo™ Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in an appropriate volume of culture medium.

    • Seed cells into a white, opaque assay plate at a predetermined optimal density. For example, 0.2x10^6 cells/well for a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA) to create a dose-response curve. Include a vehicle control.

    • It is recommended to include a phosphodiesterase (PDE) inhibitor like IBMX (e.g., at a final concentration of 0.5 mM) in the stimulation buffer to prevent cAMP degradation.

    • Carefully remove the culture medium from the cells.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the lysis buffer to each well and incubate with

Application Notes and Protocols for Preclinical Evaluation of Salmefamol Aerosol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmefamol is a β2-adrenergic receptor agonist with bronchodilator properties, intended for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and protocols for the preclinical evaluation of aerosolized this compound formulations. Due to the limited availability of specific preclinical data for this compound, this guide incorporates established methodologies and representative data from closely related and well-studied β2-agonists, such as Salbutamol and Salmeterol, to provide a comprehensive framework for preclinical research.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound, as a β2-adrenergic receptor agonist, is expected to exert its therapeutic effect by stimulating the β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is anticipated to activate the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the airway smooth muscle.

Salmefamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to InVivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Anesthetized Guinea Pig Ventilator Mechanical Ventilator Animal->Ventilator Monitor Lung Function Monitor Animal->Monitor Monitored by Ventilator->Animal Ventilates Induce Induce Bronchoconstriction (e.g., Histamine) Administer Administer this compound Aerosol Induce->Administer Followed by Measure Measure Airway Resistance Administer->Measure Effect Measured Analyze Quantify Bronchodilation (Magnitude and Duration) Measure->Analyze Data for

Application Note: In Vivo Assessment of Salmefamol's Bronchodilatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salmefamol is a selective beta-2 (β2) adrenergic receptor agonist with bronchodilatory properties.[1] As a sympathomimetic amine, its primary therapeutic action is to relax airway smooth muscle, thereby alleviating bronchoconstriction, a hallmark of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3] Preclinical evaluation of new bronchodilator candidates like this compound requires robust in vivo models that can accurately predict clinical efficacy, potency, and duration of action.

This document provides a detailed protocol for assessing the bronchodilatory and bronchoprotective effects of this compound using a well-established animal model: histamine-induced bronchoconstriction in the guinea pig.[4][5] The guinea pig is a suitable species due to the sensitivity of its airways to bronchoconstricting agents like histamine and acetylcholine, and its respiratory system shares key physiological similarities with that of humans. The primary endpoint measured is the change in airway resistance or pressure following a bronchoconstrictive challenge.

Mechanism of Action: β2-Adrenergic Signaling

This compound exerts its effect by binding to β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells. This binding event initiates a signaling cascade that leads to muscle relaxation.

  • Receptor Binding: this compound binds to the β2-adrenergic receptor.

  • G-Protein Activation: The activated receptor stimulates the associated Gs (stimulatory) protein.

  • Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium ion concentrations and the inhibition of myosin light chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle and bronchodilation.

Signaling Pathway of this compound

Salmefamol_Pathway cluster_cell Airway Smooth Muscle Cell sal This compound receptor β2-Adrenergic Receptor sal->receptor Binds gs Gs Protein receptor->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets pka->targets Phosphorylates relax Smooth Muscle Relaxation (Bronchodilation) targets->relax constrict Bronchoconstriction relax->constrict Inhibits

This compound's intracellular signaling cascade.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol details the procedure for evaluating the protective effect of this compound against bronchoconstriction induced by an intravenous challenge with histamine.

Experimental Workflow

The overall workflow involves preparing the animal, establishing baseline respiratory function, administering the test compound (this compound), inducing bronchoconstriction, and measuring the resulting changes in airway pressure.

Experimental_Workflow arrow > acclimate 1. Animal Acclimatization (7 days) anesthetize 2. Anesthesia & Surgical Prep (Tracheostomy, Cannulation) acclimate->anesthetize ventilate 3. Mechanical Ventilation & Stabilization anesthetize->ventilate baseline 4. Record Baseline Airway Pressure ventilate->baseline administer 5. Administer Test Article (this compound or Vehicle, i.v.) baseline->administer wait 6. Pre-treatment Period (e.g., 5 minutes) administer->wait challenge 7. Induce Bronchoconstriction (Histamine Challenge, i.v.) wait->challenge measure 8. Measure Peak Airway Pressure challenge->measure analyze 9. Data Analysis (% Inhibition) measure->analyze

Workflow for in vivo bronchodilator assessment.
Materials and Reagents

  • Animals: Male Dunkin-Hartley guinea pigs (350-450 g).

  • Test Compound: this compound.

  • Anesthetic: Urethane or a combination of ketamine/xylazine.

  • Bronchoconstrictor: Histamine dihydrochloride.

  • Vehicle/Solvents: Sterile saline (0.9% NaCl), appropriate solvent for this compound.

  • Anticoagulant: Heparin solution.

Equipment
  • Animal ventilator (e.g., Harvard Apparatus).

  • Heating pad to maintain body temperature.

  • Pressure transducer connected to a data acquisition system (e.g., PowerLab, Buxco).

  • Surgical instruments for tracheostomy and cannulation.

  • Intravenous catheters.

  • Syringe infusion pump.

Experimental Procedure
  • Animal Preparation:

    • Anesthetize the guinea pig (e.g., urethane 1.5 g/kg, i.p.). Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex.

    • Place the animal in a supine position on a heating pad to maintain a body temperature of 37°C.

    • Perform a tracheostomy by making a midline cervical incision and exposing the trachea. Insert a cannula into the trachea and secure it firmly.

    • Cannulate the jugular vein for intravenous administration of this compound and histamine.

    • Cannulate the carotid artery for blood pressure monitoring (optional).

  • Ventilation and Stabilization:

    • Connect the tracheal cannula to a small animal ventilator.

    • Ventilate the animal with room air at a constant volume (e.g., 1 mL/100g body weight) and frequency (e.g., 60 breaths/minute).

    • Connect the side-arm of the tracheal cannula to a pressure transducer to measure pulmonary inflation pressure (PIP) or airway resistance.

    • Allow the animal to stabilize for 15-20 minutes until a steady baseline respiratory pressure is achieved.

  • Dosing and Challenge:

    • Administer the vehicle or a specific dose of this compound via the jugular vein cannula.

    • After a pre-treatment period (e.g., 5 minutes), administer a bolus dose of histamine (e.g., 5-10 µg/kg, i.v.). This dose should be predetermined to cause a submaximal but significant and reproducible increase in inflation pressure.

    • Record the peak increase in pulmonary inflation pressure following the histamine challenge.

    • Allow the animal's airway pressure to return to baseline before administering the next dose. A washout period of 10-15 minutes is typical.

    • A dose-response curve can be generated by testing several doses of this compound in different groups of animals.

Data Analysis
  • The primary endpoint is the peak increase in pulmonary inflation pressure (PIP) in cmH₂O.

  • Calculate the percentage inhibition of the histamine-induced bronchoconstriction for each dose of this compound using the following formula:

    % Inhibition = [1 - (PIP with Drug / PIP with Vehicle)] * 100

  • Data should be expressed as mean ± SEM for each treatment group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine significant differences between the this compound-treated groups and the vehicle control group.

Data Presentation

The following table provides an example of how to present quantitative data from this in vivo model. The data shown are illustrative and represent a typical dose-dependent inhibition of bronchoconstriction.

Treatment GroupDose (µg/kg, i.v.)NPeak Increase in PIP (cmH₂O) (Mean ± SEM)% Inhibition of Bronchoconstriction
Vehicle Control-815.2 ± 1.10%
This compound0.1811.4 ± 0.925%
This compound0.387.3 ± 0.7 52%
This compound1.083.5 ± 0.577%
This compound3.081.8 ± 0.4**88%
p<0.05, *p<0.01 compared to Vehicle Control

References

Application Notes and Protocols for the Identification of Salmefamol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salmefamol is a sympathomimetic bronchodilator drug that undergoes metabolism prior to excretion. Early clinical pharmacology studies have indicated that this compound is extensively metabolized, with the primary route of biotransformation being the formation of sulphate conjugates. Following administration, very little free this compound is detected in plasma or urine, with the majority present as metabolites. Urinary radioactivity studies have shown that the drug is mainly excreted as sulphate conjugates of at least two compounds. One of these is the direct sulphate conjugate of this compound, while the other remains unidentified but is suggested to be a potentially active metabolite.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the identification and characterization of this compound metabolites. Given the limited specific literature on this compound, the methodologies presented are based on established analytical principles for the identification of sulphate-conjugated phenolic compounds and draw parallels from the extensively studied, structurally similar β2-agonist, Salbutamol.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound is sulphate conjugation. This Phase II metabolic reaction involves the addition of a sulfonate group to the phenolic hydroxyl group of the this compound molecule, a process catalyzed by sulfotransferase enzymes. This increases the water solubility of the compound, facilitating its excretion. While one metabolite is known to be the direct sulphate conjugate of this compound, the presence of at least one other unidentified metabolite suggests further biotransformation may occur, potentially involving hydroxylation followed by sulfation.

Salmefamol_Metabolism cluster_phase_ii Phase II Metabolism (Sulfation) This compound This compound Sulphate_Conjugate This compound Sulphate (Metabolite 1) This compound->Sulphate_Conjugate Sulfotransferase Putative_Metabolite Unidentified Metabolite (e.g., Hydroxylated this compound Sulphate) This compound->Putative_Metabolite Phase I (e.g., Hydroxylation) + Sulfotransferase Excretion Urinary Excretion Sulphate_Conjugate->Excretion Putative_Metabolite->Excretion

Caption: Presumed metabolic pathway of this compound.

Analytical Techniques and Instrumentation

The identification and quantification of this compound and its sulphate-conjugated metabolites are best achieved using a combination of liquid chromatography and mass spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are essential for the separation of this compound from its more polar sulphate-conjugated metabolites. Reversed-phase chromatography is typically employed. For the separation of phenolic compounds and their sulfates, columns with pentafluorophenyl or C18 stationary phases are often effective.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), often with a triple quadrupole or a high-resolution mass spectrometer like a quadrupole time-of-flight (Q-TOF), is the preferred method for detection and structural elucidation. Electrospray ionization (ESI) is a suitable ionization technique for these analytes.

Experimental Protocols

Sample Preparation from Biological Matrices (Urine and Plasma)

The goal of sample preparation is to extract the metabolites from the biological matrix and remove interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Selection: Use a mixed-mode cation-exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • For urine samples, dilute 1 mL of urine with 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • For plasma samples, precipitate proteins by adding 3 parts of cold acetonitrile to 1 part of plasma. Centrifuge at 10,000 x g for 10 minutes and use the supernatant.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the analysis of this compound and its metabolites. Optimization may be required.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

Chromatographic Conditions:

Parameter Value
Column C18 or Pentafluorophenyl (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Illustrative for a Triple Quadrupole):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing standard solutions of this compound and synthesized or isolated metabolites. For metabolite identification, precursor ion and neutral loss scans are valuable. |

Data Presentation: Predicted MRM Transitions for this compound and its Sulphate Conjugate

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound[M+H]⁺Fragment ions specific to this compoundTo be determined experimentally
This compound Sulphate[M+H]⁺Fragment ion corresponding to the loss of SO₃ (80 Da) and other specific fragmentsThe neutral loss of 80 Da is characteristic of sulphate conjugates.

Troubleshooting & Optimization

Technical Support Center: Salmefamol Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Salmefamol in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Disclaimer: While the topic is "this compound," the available in-depth stability studies have been conducted on Salbutamol, a structurally and functionally similar β2-adrenergic agonist. The following data and recommendations are based on studies of Salbutamol and are provided as a strong proxy for the expected behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in methanol is showing degradation over time. What could be the cause?

A1: this compound, like Salbutamol, can undergo degradation in protic solvents like methanol. Studies on Salbutamol have shown that methanolic solutions can lead to the formation of methylation products. This degradation is often accelerated by higher temperatures. If you observe a decrease in this compound concentration or the appearance of new peaks in your analysis, consider using an aprotic solvent such as acetone if your experimental design allows, as it has been shown to be a more stable solvent for Salbutamol.

Q2: What is the optimal pH for storing aqueous solutions of this compound to ensure stability?

A2: Based on studies of Salbutamol, the maximum stability in aqueous solutions is achieved at a pH of approximately 3.5 to 6. Both highly acidic and alkaline conditions can accelerate degradation. For instance, degradation is faster at pH 3 and 12. Therefore, buffering your aqueous this compound solutions to a mildly acidic pH is recommended for improved stability.

Q3: I am using an ethanol-water mixture as a solvent. How does the ethanol concentration affect this compound stability?

A3: In ethanolic solutions, this compound can undergo degradation to form ethyl ether derivatives. The degradation rate is dependent on the ethanol concentration. For Salbutamol, the formation of two primary ethyl ether degradation products reaches a maximum at an ethanol concentration of around 20%. At higher ethanol concentrations (≥30%), a diethyl ether becomes the major degradation product. This degradation is also acid-catalyzed, with higher degradation levels observed in more acidic solutions.

Q4: Can light exposure affect the stability of my this compound solutions?

A4: Yes, light can induce the degradation of this compound in aqueous solutions. Studies on Salbutamol have shown that exposure to light can lead to the formation of at least seven degradation products. Therefore, it is crucial to protect your this compound solutions from light by using amber vials or by covering the containers with aluminum foil, especially during long-term storage or light-sensitive experiments.

Troubleshooting Guide

This guide provides solutions to common stability issues encountered when working with this compound in different solvent systems.

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Chemical degradation of this compound.- Confirm the identity of the degradation products using LC-MS.- Adjust the pH of aqueous solutions to ~3.5-6.- If using an alcohol-based solvent, consider reducing the alcohol concentration or switching to an aprotic solvent like acetone.- Protect the solution from light.
Decreased concentration of this compound over time Degradation due to solvent, pH, temperature, or light.- Store solutions at a lower temperature (e.g., 2-8 °C).- Prepare fresh solutions before use.- Optimize solvent and pH conditions based on the FAQs above.
Precipitation in the solution Poor solubility or formation of insoluble degradation products.- Verify the solubility of this compound in the chosen solvent system.- For aqueous solutions, adjust the pH to enhance solubility and stability.- Consider using a co-solvent system, but be mindful of potential degradation pathways.
Discoloration of the solution Oxidation or formation of chromophoric degradation products.- Degas the solvent to remove dissolved oxygen.- Consider adding an antioxidant if compatible with the experimental setup.- Store the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.5) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at an appropriate wavelength (e.g., 276 nm for Salbutamol).

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Procedure:

    • Prepare this compound solutions in the desired solvent system.

    • Inject a known volume of the sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the this compound peak over time.

    • Quantify the degradation by comparing the peak areas to that of a freshly prepared standard solution.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, a forced degradation study can be performed.

  • Acid Hydrolysis: Treat the this compound solution with a dilute acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified time.

  • Base Hydrolysis: Treat the this compound solution with a dilute base (e.g., 0.1 N NaOH) and heat.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heat the this compound solution at an elevated temperature.

  • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or sunlight).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1) and LC-MS to identify the degradation products.

Visualizations

Technical Support Center: Identifying Drug Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important?

Forced degradation studies, also known as stress testing, are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the drug to various stress conditions, such as heat, light, humidity, acid/base hydrolysis, and oxidation, to accelerate its degradation.[1][2] The primary goals of forced degradation studies are to:

  • Identify potential degradation products that could form during storage and handling.

  • Elucidate the degradation pathways of the drug molecule.

  • Develop and validate stability-indicating analytical methods that can separate and quantify the drug from its degradation products.

  • Ensure the safety and efficacy of the final drug product.

Q2: What are the common degradation pathways for pharmaceutical compounds like Salmefamol?

While specific pathways for this compound need to be determined, common degradation routes for many pharmaceuticals include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. This is often catalyzed by acids or bases.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or the presence of certain metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.

  • Thermal Degradation: Decomposition of the drug at elevated temperatures.

For instance, studies on Salbutamol have shown the formation of various degradation products under different stress conditions, including acidic, basic, and oxidative environments.

Q3: How is mass spectrometry used to identify degradation products?

Mass spectrometry (MS) is a powerful analytical technique for identifying unknown compounds, including degradation products. When coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the separation of the parent drug from its degradation products, followed by their individual mass analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) involves fragmenting the ions of the degradation products to obtain structural information, which helps in their definitive identification.

Troubleshooting Guide

Q1: I see multiple unexpected peaks in my mass spectrum after a forced degradation study. How do I determine which are actual degradation products?

  • Run a blank sample: Analyze a sample containing only the stressor (e.g., acid, base, oxidizing agent) and the solvent to identify any peaks that are not related to the drug or its degradation.

  • Compare with an unstressed sample: Analyze a sample of the drug that has not been subjected to stress conditions. Any new peaks in the stressed sample are potential degradation products.

  • Check for adducts: In electrospray ionization (ESI), it is common to see adducts of your analyte with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+NH4]+). These can be identified by their characteristic mass differences from the protonated molecule [M+H]+.

  • Consider in-source fragmentation: Some compounds can fragment within the ion source of the mass spectrometer. Varying the source conditions (e.g., cone voltage) can help determine if a peak is a true degradation product or an in-source fragment.

Q2: The degradation products are not separating well on my LC column. What can I do?

  • Optimize the mobile phase: Adjust the organic solvent composition, pH, and buffer concentration. A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures than an isocratic elution.

  • Try a different column: The choice of stationary phase is critical for good separation. If you are using a C18 column, consider trying a different chemistry, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for your analytes.

  • Adjust the flow rate and temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve peak shape, but may also affect selectivity.

Q3: I have the mass of a degradation product, but I'm struggling to propose a structure. What are the next steps?

  • Determine the elemental composition: Use high-resolution mass spectrometry to obtain an accurate mass measurement and predict the possible elemental formulas.

  • Perform MS/MS analysis: Fragment the ion of the degradation product to obtain a fragmentation pattern. This pattern provides clues about the structure of the molecule. Compare the fragmentation of the degradation product to that of the parent drug to identify which parts of the molecule have changed.

  • Consider plausible degradation pathways: Based on the structure of the parent drug and the stress conditions applied, think about the likely chemical reactions that could have occurred (e.g., hydrolysis of an ester, oxidation of an alcohol).

  • Use computational tools: There are software tools available that can help predict fragmentation patterns and assist in structure elucidation.

Quantitative Data Summary

The following table summarizes the identified degradation products of Salbutamol from forced degradation studies reported in the literature. This data is provided as an example of the type of information that would be generated for this compound.

Degradation ProductMolecular Weight (Da)Stress ConditionReference
Salbutamol Ethyl Ether Isomer 1267Acid-catalyzed reaction with ethanol
Salbutamol Ethyl Ether Isomer 2267Acid-catalyzed reaction with ethanol
Salbutamol Diethyl Ether295Acid-catalyzed reaction with ethanol
2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone-Photocatalytic degradation
2-(tert-butylamino)-ethanol-Photocatalytic degradation
2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanone-Photocatalytic degradation
Pyrolysis Product86Thermal degradation

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol provides a general framework for conducting forced degradation studies. The specific conditions (concentration, temperature, time) should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, cool the sample and neutralize it with an appropriate base (e.g., 0.1 M NaOH).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH). Follow the same incubation and neutralization procedure as for acid hydrolysis (neutralize with an appropriate acid, e.g., 0.1 M HCl).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the stress treatment, dilute the samples to an appropriate concentration and analyze them by LC-MS.

LC-MS Analysis Protocol

This is a general LC-MS method that can be used as a starting point for the analysis of this compound and its degradation products.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • Ionization Mode: Positive ion mode is typically suitable for this class of compounds.

  • Data Acquisition: Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode (to obtain structural information on selected ions).

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output drug This compound Stock Solution acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal Stress drug->thermal photo Photodegradation drug->photo lcms LC-MS Analysis acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms data_processing Data Processing lcms->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation report Degradation Profile Report structure_elucidation->report

Caption: Experimental workflow for identifying degradation products.

degradation_pathway parent Parent Drug (e.g., Salbutamol) dp1 Degradation Product 1 (e.g., Oxidation Product) parent->dp1 Oxidation dp2 Degradation Product 2 (e.g., Hydrolysis Product) parent->dp2 Hydrolysis dp3 Degradation Product 3 (e.g., Dimer) parent->dp3 Dimerization fragments Further Degradation (Smaller Fragments) dp1->fragments dp2->fragments

References

Technical Support Center: Optimizing Salmefamol Dosage for Maximum Bronchodilator Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Salmefamol dosage and experimental design for assessing its bronchodilator effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce bronchodilation?

This compound is a long-acting beta-2 adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in the widening of the airways (bronchodilation).

Q2: How does this compound compare to Salbutamol (Albuterol)?

This compound is structurally and functionally similar to Salbutamol, another well-known beta-2 adrenergic agonist. However, studies have shown that this compound exhibits a more intense and longer-lasting beta-adrenergic activity compared to Salbutamol.[1][2] This prolonged duration of action is a key characteristic of this compound.

Q3: What are the key considerations for determining the optimal dosage of this compound in preclinical studies?

Optimizing this compound dosage requires careful consideration of the experimental model (in vitro vs. in vivo), the specific research question, and the desired therapeutic effect. Key factors include:

  • Potency (EC50/IC50): Determining the concentration of this compound that produces 50% of its maximal effect is crucial for dose selection.

  • Efficacy (Emax): Understanding the maximum bronchodilator response achievable with this compound.

  • Duration of Action: Characterizing how long the bronchodilator effect persists after a single dose.

  • Animal Model: The choice of animal model (e.g., guinea pig, rat, rabbit) will influence the appropriate dosage range due to differences in metabolism and receptor density.[2]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Low Potency or Efficacy of this compound in Organ Bath Experiments (e.g., Guinea Pig Tracheal Strips).

  • Question: We are observing a weaker than expected relaxation response of tracheal strips to this compound. What could be the cause?

  • Answer:

    • Tissue Viability: Ensure the tracheal tissue is fresh and properly prepared. Prolonged storage or improper dissection can reduce tissue responsiveness.

    • Pre-contraction Agent: The choice and concentration of the contractile agent (e.g., histamine, methacholine) can influence the apparent potency of this compound. Ensure a stable and submaximal contraction is achieved before adding this compound.

    • Drug Stability: Prepare fresh this compound solutions for each experiment. Degradation of the compound can lead to reduced activity.

    • Receptor Desensitization: Prolonged exposure to high concentrations of beta-2 agonists can lead to receptor desensitization. Ensure adequate washout periods between cumulative dose additions.

    • Experimental Conditions: Maintain optimal physiological conditions in the organ bath, including temperature (37°C), pH (7.4), and oxygenation (95% O2, 5% CO2).

Issue 2: High Variability in Bronchodilator Response Between Experiments.

  • Question: Our results for this compound-induced bronchodilation are inconsistent across different experimental days. How can we improve reproducibility?

  • Answer:

    • Standardized Protocol: Strictly adhere to a standardized protocol for tissue preparation, mounting, equilibration, and drug administration.

    • Animal Strain and Age: Use animals of the same strain and within a narrow age range to minimize biological variability.

    • Control Responses: Always include a positive control with a known beta-2 agonist like Salbutamol or Isoprenaline to assess the consistency of tissue responsiveness.

    • Data Normalization: Express the relaxation response as a percentage of the maximal relaxation induced by a standard agonist or as a percentage of the pre-contraction tension.

In Vivo Experiments

Issue 3: Difficulty in Observing a Clear Dose-Response Relationship for Bronchodilation.

  • Question: We are struggling to establish a clear dose-response curve for this compound in our animal model of bronchoconstriction. What are the potential issues?

  • Answer:

    • Route of Administration: The method of drug delivery (e.g., intratracheal, intravenous, aerosol) significantly impacts bioavailability and the resulting dose-response. Ensure the chosen route is appropriate for the research question and that the administration technique is consistent.

    • Bronchoconstrictor Challenge: The timing and intensity of the bronchoconstrictor challenge (e.g., methacholine, histamine) are critical. The challenge should be administered when the bronchodilator is expected to be at its peak effect.

    • Measurement Technique: The method used to assess bronchoconstriction (e.g., whole-body plethysmography, invasive measurement of lung resistance) can influence the results. Ensure the chosen technique is sensitive enough to detect subtle changes in airway function.

    • Animal Handling and Stress: Stress can influence respiratory parameters. Acclimatize animals to the experimental setup and handle them gently to minimize stress-induced artifacts.

Issue 4: Unexpected Side Effects at Higher Doses.

  • Question: At higher doses of this compound, we are observing cardiovascular side effects (e.g., tachycardia) in our animal models. How should we address this?

  • Answer:

    • Beta-1 Adrenergic Receptor Activity: While this compound is selective for beta-2 receptors, at higher concentrations, it may exhibit some activity at beta-1 adrenergic receptors in the heart, leading to tachycardia.

    • Dose Selection: This observation helps define the therapeutic window of this compound. The optimal dose for bronchodilation should be one that maximizes airway relaxation while minimizing cardiovascular side effects.

    • Monitoring: Continuously monitor cardiovascular parameters (heart rate, blood pressure) during in vivo experiments, especially during dose-escalation studies.

Data Presentation

Table 1: Comparative Potency of this compound and Salbutamol in In Vitro Bronchodilator Assays

CompoundAssayTissueParameterValueReference
This compoundOrgan BathGuinea Pig TracheapD2Higher than Salbutamol
SalbutamolOrgan BathGuinea Pig TracheapD27.50 ± 0.01
SalbutamolcAMP AssayHuman Airway Smooth Muscle CellsEC50Log EC50 = -6.41 ± 0.33 M

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Experimental Protocols

In Vitro Bronchodilator Assay: Guinea Pig Tracheal Strip Model

This protocol is adapted from established methods for assessing bronchodilator activity.

1. Tissue Preparation:

  • Humanely euthanize a male Hartley guinea pig (250-700g).
  • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.
  • Prepare tracheal strips by cutting the trachea spirally.

2. Organ Bath Setup:

  • Mount the tracheal strips in a 10 ml organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
  • Apply an initial tension of 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

  • Induce a submaximal contraction with a contractile agent such as histamine (10 µM) or methacholine.
  • Once the contraction has stabilized, add this compound in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., 10⁻⁹ M to 10⁻⁵ M).
  • Record the relaxation response at each concentration.
  • At the end of the experiment, add a supramaximal concentration of a standard beta-agonist like Isoprenaline to determine the maximal relaxation.

4. Data Analysis:

  • Express the relaxation at each concentration as a percentage of the maximal relaxation.
  • Plot the concentration-response curve and calculate the EC50 value.

In Vivo Bronchodilator Assay: Rodent Model of Bronchoconstriction

This protocol outlines a general procedure for evaluating bronchodilator efficacy in a rodent model.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat, mouse) with an appropriate anesthetic.
  • Intubate the animal and connect it to a ventilator.

2. Measurement of Lung Function:

  • Use a method such as whole-body plethysmography or invasive measurement of lung resistance and compliance to assess baseline airway function.

3. Bronchoconstriction Challenge:

  • Administer a bronchoconstricting agent (e.g., methacholine, acetylcholine) via aerosol or intravenous injection to induce a stable increase in airway resistance.

4. Drug Administration:

  • Administer this compound at various doses via the desired route (e.g., intratracheal instillation, aerosol inhalation, or intravenous injection).

5. Assessment of Bronchodilation:

  • Continuously monitor lung function parameters after this compound administration.
  • Determine the magnitude and duration of the reduction in airway resistance.

6. Data Analysis:

  • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.
  • Construct a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Mandatory Visualizations

Salmefamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to InVitro_Workflow start Start prepare_tissue Prepare Tracheal Strips start->prepare_tissue mount_tissue Mount in Organ Bath & Equilibrate prepare_tissue->mount_tissue pre_contract Induce Submaximal Contraction mount_tissue->pre_contract add_this compound Add this compound (Cumulative Doses) pre_contract->add_this compound record_response Record Relaxation Response add_this compound->record_response record_response->add_this compound Next Dose analyze_data Analyze Data (EC50 Calculation) record_response->analyze_data Final Dose end End analyze_data->end InVivo_Workflow start Start anesthetize Anesthetize & Intubate Animal start->anesthetize baseline Measure Baseline Lung Function anesthetize->baseline bronchoconstrict Induce Bronchoconstriction baseline->bronchoconstrict administer_drug Administer this compound (Various Doses) bronchoconstrict->administer_drug measure_response Measure Bronchodilator Response administer_drug->measure_response analyze_data Analyze Data (Dose-Response Curve) measure_response->analyze_data end End analyze_data->end

References

Overcoming Salmefamol solubility challenges for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the β2-adrenergic agonist, Salmefamol, in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective β2-adrenergic receptor agonist.[1][2][3] Its primary mechanism of action involves binding to β2-adrenergic receptors on the surface of smooth muscle cells, particularly in the airways.[2][4] This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), leading to a cascade of events that lower intracellular calcium levels and cause smooth muscle relaxation, such as bronchodilation.

Q2: I am having trouble dissolving this compound for my experiments. What is the recommended solvent? A2: For in vitro studies, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of compounds and its compatibility with most cell culture systems at low final concentrations. Ethanol is also a viable option. While this compound is described as being soluble in water, preparing a concentrated aqueous stock can be challenging; the sulfate salt form generally shows better aqueous solubility.

Q3: My this compound-DMSO stock solution precipitates immediately when I add it to my cell culture medium. What is causing this? A3: This common issue, often called "crashing out," occurs when the compound, which is stable in the organic solvent, becomes poorly soluble in the aqueous environment of the cell culture medium upon dilution. The rapid solvent exchange causes the compound to exceed its aqueous solubility limit and precipitate.

Q4: What is the maximum final concentration of DMSO that is safe for my cells? A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Data Presentation: Solubility of Structurally Similar Compounds

Solvent Approximate Solubility Source
Dimethyl sulfoxide (DMSO)~5 mg/mL
Ethanol~10 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL
WaterSparingly Soluble

Note: Solubility can be affected by temperature, pH, and the specific salt form of the compound.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration under your experimental conditions.
Rapid Solvent Exchange Adding a small volume of concentrated DMSO stock directly to a large volume of media causes the compound to "crash out".Perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.
Low Media Temperature Solubility of many compounds decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C for all dilutions.
High DMSO Concentration A high percentage of DMSO in the final solution may not prevent precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.

Issue 2: Precipitation Observed After Incubation (Delayed Precipitation)

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Media Components The compound may be interacting with salts, proteins, or other components in the serum or media, leading to the formation of insoluble complexes over time.Test the compound's solubility in a simpler buffer like PBS to see if media components are the issue. If so, consider using a serum-free medium or a different media formulation if your experiment allows.
Metastable Supersaturation The initial working solution may have been supersaturated, a metastable state that leads to precipitation over time.Briefly sonicate the stock solution before making dilutions to break up any micro-aggregates. Ensure the compound is fully dissolved in the stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 331.41 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh out a precise amount of this compound (e.g., 3.31 mg).

  • Transfer the compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired 10 mM concentration (e.g., add 1 mL of DMSO to 3.31 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there is no undissolved material. If needed, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C

  • Sterile 96-well plate

  • Vehicle control (DMSO)

Procedure:

  • Prepare a serial dilution of the this compound-DMSO stock solution in DMSO. For example, a 2-fold serial dilution starting from your highest concentration stock.

  • In a 96-well plate, add a fixed volume of your complete cell culture medium to a series of wells (e.g., 198 µL).

  • Add a corresponding small volume of each DMSO dilution to the wells (e.g., 2 µL), ensuring the final DMSO concentration remains consistent and below 0.5%. Include a DMSO-only control.

  • Gently mix the plate.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • For a more quantitative assessment, read the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under these specific conditions.

Visualizations

Signaling Pathway

Salmefamol_Signaling_Pathway This compound This compound (β2 Agonist) B2AR β2-Adrenergic Receptor (β2-AR) This compound->B2AR Binds to Gs Gs Protein (Activated) B2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow start Start: Prepare Working Solution stock Thaw Aliquot of This compound-DMSO Stock start->stock add_stock Add Stock Solution Dropwise to Medium stock->add_stock warm_media Pre-warm Cell Culture Medium to 37°C vortex Gently Vortex/ Swirl Pre-warmed Medium warm_media->vortex vortex->add_stock check Visually Inspect for Precipitation add_stock->check ready Solution is Ready for Cell Treatment check->ready Clear troubleshoot Precipitate Forms: Go to Troubleshooting Guide check->troubleshoot Cloudy

Caption: Recommended workflow for preparing this compound working solutions for in vitro assays.

Troubleshooting Logic

Troubleshooting_Logic start Problem: Compound Precipitation when When does it precipitate? start->when immediate Immediately upon dilution in media when->immediate Immediately delayed After a period of incubation when->delayed After Incubation cause_immediate Likely Cause: Rapid Solvent Exchange, Concentration too high immediate->cause_immediate solution_immediate1 Solution 1: Perform Serial Dilution in Pre-warmed Media cause_immediate->solution_immediate1 solution_immediate2 Solution 2: Lower Final Concentration cause_immediate->solution_immediate2 cause_delayed Likely Cause: Evaporation, Temperature Fluctuations, Media Interaction delayed->cause_delayed solution_delayed1 Solution 1: Ensure Proper Humidification, Seal Plates cause_delayed->solution_delayed1 solution_delayed2 Solution 2: Minimize Time Outside Incubator cause_delayed->solution_delayed2

Caption: Decision tree for troubleshooting this compound precipitation in cell culture.

References

Technical Support Center: Refinement of Analytical Methods for Salmefamol (Salbutamol) Impurity Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical methods for detecting impurities in Salmefamol (commonly known as Salbutamol). It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Salbutamol?

A1: Impurities in Salbutamol can originate from the synthesis process, degradation, or storage.[1][2] They are broadly classified as organic, inorganic, and residual solvents.[3][4] Common process-related and degradation impurities include Salbutamol EP Impurities D, F, and G, salbutamol aldehyde, and 5-formyl-saligenin.[5] Controlling these is crucial for the drug's purity, safety, and therapeutic efficacy.

Q2: Why is forced degradation testing necessary for Salbutamol?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products that may form under various conditions such as acid/base hydrolysis, oxidation, heat, and light. This helps in developing stability-indicating analytical methods that can separate and quantify these impurities, ensuring the drug product's stability and safety over its shelf life. The results show that Salbutamol is particularly susceptible to degradation under oxidative, alkaline, and thermal stress.

Q3: What are the most common analytical techniques for Salbutamol impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for identifying and quantifying Salbutamol and its related compounds due to its high resolution and sensitivity. Other methods include two-dimensional Thin-Layer Chromatography (TLC), Supercritical Fluid Chromatography (SFC), and derivative spectrometry. Hyphenated techniques like LC-MS are also employed for structural elucidation of unknown impurities.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Salbutamol impurities using HPLC.

Peak Shape Problems

Q: My Salbutamol peak is tailing or showing poor shape. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like Salbutamol is a common issue, often caused by secondary interactions between the cationic analyte and anionic residual silanol groups on the HPLC column's stationary phase.

Troubleshooting Steps:

  • Check the Column: Ensure you are using a modern, high-purity, end-capped silica column (e.g., C18) to minimize available silanol groups.

  • Modify the Mobile Phase:

    • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.05-0.1%), to the mobile phase. TEA will interact with the active silanol sites, improving peak shape.

    • Adjust pH: Buffering the mobile phase is critical for consistent results. Lowering the mobile phase pH can reduce silanol interactions.

  • Reduce Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that might affect peak shape.

G Troubleshooting Workflow: Peak Tailing start Peak Tailing Observed q1 Is the column end-capped and in good condition? start->q1 s1 Replace with a new, high-purity end-capped column. q1->s1 No q2 Is a competing base (e.g., TEA) used in the mobile phase? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Add 0.05-0.1% TEA to the mobile phase. q2->s2 No q3 Is the sample concentration too high? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Reduce injection volume or sample concentration. q3->s3 Yes end_node Peak shape should improve. If not, investigate extra-column effects or sample matrix. q3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

Retention Time Issues

Q: The retention times for Salbutamol and its impurities are drifting or shifting. What should I investigate?

A: Retention time drift can compromise peak identification and quantification. The most common causes are related to the mobile phase, column temperature, or the HPLC pump.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Ensure the mobile phase is fresh and properly prepared. If using a gradient, check that the mixer is functioning correctly.

    • Premixing mobile phase components can sometimes improve consistency.

    • Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. Inadequate equilibration is a common cause of drift at the start of a run sequence.

  • Temperature Control: Use a thermostatted column oven to maintain a consistent column temperature. Fluctuations in ambient temperature can cause significant retention time shifts.

  • Flow Rate Consistency: Check for leaks in the system, particularly around fittings and pump seals, as this can alter the flow rate. Verify the pump flow rate with a calibrated flow meter if the problem persists.

Baseline Problems

Q: I'm observing a noisy or drifting baseline. How can I resolve this?

A: A stable baseline is crucial for accurate integration and quantification of low-level impurities.

Troubleshooting Steps:

  • Mobile Phase: Ensure all mobile phase components are miscible and of high purity (HPLC grade). Contaminants or slow degradation of mobile phase additives can cause baseline drift.

  • Degassing: Air bubbles in the system, particularly in the detector flow cell, are a common source of baseline noise. Purge the system and ensure the mobile phase is adequately degassed.

  • Detector Issues:

    • A dirty detector flow cell can cause noise. Flush the cell with a strong, appropriate solvent (e.g., isopropanol).

    • A failing detector lamp can lead to increased noise and decreased sensitivity. Check the lamp energy or hours of use.

  • Contamination: Contamination on the column or in the guard column can slowly elute, causing baseline drift. Wash the column with a strong solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing of Salbutamol to identify potential degradation products.

Objective: To generate potential degradation products of Salbutamol under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a Salbutamol stock solution of a known concentration (e.g., 400 µg/mL) in a suitable solvent like water or a water/methanol mixture.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at ambient temperature for 3 hours or heat if necessary to achieve degradation. Neutralize the sample before injection.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at ambient temperature for 3 hours. Salbutamol is known to be unstable in alkaline conditions. Neutralize the sample before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at ambient temperature for 3 hours. Peroxide is known to have a significant effect on Salbutamol.

  • Thermal Degradation: Store the stock solution (or solid drug substance) in an oven at a high temperature (e.g., 100-105°C) for a specified period (e.g., 1-3 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period, such as 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl) analysis Analysis by Stability-Indicating HPLC Method acid->analysis base Alkaline Hydrolysis (0.1M NaOH) base->analysis oxide Oxidation (3% H₂O₂) oxide->analysis thermal Thermal Stress (e.g., 105°C) thermal->analysis photo Photolytic Stress (UV Light) photo->analysis drug Salbutamol Stock Solution drug->acid drug->base drug->oxide drug->thermal drug->photo result Identification of Degradation Products analysis->result

Caption: Workflow for Forced Degradation Studies of Salbutamol.

Protocol 2: Example HPLC Method for Impurity Profiling

This is a representative reversed-phase HPLC (RP-HPLC) method synthesized from multiple sources for the separation of Salbutamol and its impurities.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0) or 0.05% TEA solution (pH adjusted to 5.5)
Mobile Phase B Acetonitrile or a Methanol:Acetonitrile mixture
Elution Mode Isocratic or Gradient. A common gradient might be: 95% A (5 min) -> 10% A (at 30 min) -> 95% A (at 34 min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220-225 nm or 277 nm
Injection Volume 20 µL

Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to achieve a target concentration (e.g., 2000 µg/mL).

  • Dosage Form (e.g., Syrup): Dilute a known volume of the syrup with water or diluent.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection to prevent blockage of the HPLC system.

Quantitative Data Summary

The following table summarizes typical performance data for a validated HPLC method for Salbutamol impurity analysis.

AnalyteTypical Retention Time (min)Linearity Range (µg/mL)LOD (% w/w)LOQ (% w/w)
Salbutamol Sulphate2.3 - 3.81.6 - 3.20.020.05
Impurity A4.98N/A~0.02N/A
Impurity F7.43N/A~0.02N/A
Impurity E12.16N/A~0.02N/A

Note: Retention times and performance data are highly method-dependent and should be established during in-house method validation.

References

Technical Support Center: Optimizing Storage Conditions for Salmefamol Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available chemical stability data for Salmefamol is limited. The following guidance is substantially based on extensive research and data from Salbutamol, a structurally analogous β₂-adrenergic agonist. These recommendations should serve as a robust starting point for establishing optimal storage and handling protocols for this compound. It is imperative to conduct specific stability studies for this compound to confirm these recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the chemical stability of this compound?

A1: Based on data from the structurally similar compound Salbutamol, the primary factors influencing stability are likely to be pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] this compound in solution may also be susceptible to degradation in the presence of certain excipients.

Q2: What is the recommended general storage temperature for this compound?

A2: Generally, this compound should be stored at a controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).[2][4] It is crucial to protect it from freezing and excessive heat. For solutions, refrigeration at 5°C ± 3°C, with protection from light, has been shown to maintain the stability of similar compounds for extended periods.

Q3: How does pH impact the stability of this compound in solution?

A3: For the related compound Salbutamol, aqueous solutions are most stable at a pH of approximately 3.5. Stability decreases as the pH becomes more alkaline, with a region of minimum stability around pH 9. Therefore, it is critical to control the pH of any this compound solutions to an acidic range to minimize degradation.

Q4: Is this compound sensitive to light?

A4: Yes, protection from light is crucial for the stability of similar compounds. Photolytic degradation can occur upon exposure to UV light. Therefore, this compound, both in solid form and in solution, should be stored in light-resistant containers.

Q5: Are there any known incompatibilities with this compound?

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of potency in a this compound solution over a short period. Improper storage temperature.Verify that the storage temperature is consistently within the recommended range (typically 15-25°C for general storage or 2-8°C for solutions).
Exposure to light.Ensure the solution is stored in an amber or other light-occluding container.
Incorrect pH of the solution.Measure the pH of the solution. Adjust to an optimal acidic pH range (e.g., around 3.5, based on Salbutamol data) if necessary.
Discoloration or precipitation in a this compound solution. Degradation of the active pharmaceutical ingredient (API).This may indicate significant chemical degradation. The solution should not be used. A thorough investigation into storage conditions (temperature, light, pH) is warranted.
Incompatibility with formulation excipients.Review the composition of the solution. Sugars, for example, have been shown to accelerate the degradation of Salbutamol at certain pH levels.
Unexpected peaks appear during HPLC analysis of a stability sample. Formation of degradation products.Characterize the new peaks using techniques like mass spectrometry to identify potential degradants. This information is crucial for understanding the degradation pathway.
Contamination.Review sample handling and preparation procedures to rule out external contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 1N HCl and heat at 105°C for 1 hour.

  • Base Hydrolysis: Treat the stock solution with 1N NaOH and heat at 105°C for 1 hour.

  • Oxidative Degradation: Treat the stock solution with 3.0% v/v H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound powder at 105°C for 1 hour. Also, heat the stock solution at 105°C for 1 hour.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.

  • Humidity Degradation: Store the solid this compound powder in a humidity chamber at 25°C and 80% relative humidity.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation in each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (based on a method for Salbutamol):

  • Column: Shim-pack C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1M Potassium Dihydrogen Phosphate Buffer (35:65), with the pH adjusted to 3.0.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 225 nm.

  • Run Time: 13 minutes.

3. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the samples from the forced degradation study.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (1N HCl, 105°C) prep->acid base Base Hydrolysis (1N NaOH, 105°C) prep->base oxidative Oxidative Degradation (3% H2O2) prep->oxidative thermal Thermal Degradation (105°C) prep->thermal photo Photolytic Degradation (UV Light) prep->photo humidity Humidity Degradation (25°C, 80% RH) prep->humidity neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize humidity->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Products This compound This compound oxidation_product Oxidation Products This compound->oxidation_product Oxidizing Agents (e.g., H2O2) hydrolysis_product Hydrolysis Products This compound->hydrolysis_product Acid/Base photolysis_product Photolysis Products This compound->photolysis_product UV Light

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Duration of Action of Salmefamol and Other Long-Acting Beta-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the duration of action of Salmefamol, a long-acting beta-agonist (LABA), with other prominent LABAs such as Salmeterol and Formoterol, and the short-acting beta-agonist (SABA) Salbutamol. The information is supported by experimental data from clinical and preclinical studies, with detailed methodologies for key experiments.

Introduction

Long-acting beta-agonists are a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). Their prolonged duration of action, typically 12 hours or more, offers sustained bronchodilation and symptom control. This compound, a selective β2-adrenoceptor agonist, has been investigated for its bronchodilator properties. This guide aims to contextualize the duration of action of this compound by comparing it with other well-established β2-agonists.

Comparative Duration of Action: Clinical and Preclinical Data

The duration of bronchodilator effect is a critical parameter for evaluating the therapeutic potential of β2-agonists. Below is a summary of clinical and preclinical data comparing the duration of action of this compound with Salbutamol, Salmeterol, and Formoterol.

Table 1: Clinical Studies on the Duration of Bronchodilator Action

DrugDosageStudy PopulationPrimary OutcomeDuration of ActionKey Findings
This compound 100 µg and 200 µg (inhaled)Patients with chronic airways obstructionFEV1Up to 8 hoursBoth doses of this compound produced a significantly superior bronchodilator action over placebo for up to 8 hours. The decline from peak FEV1 was significantly slower with this compound compared to Salbutamol.[1]
Salbutamol 200 µg (inhaled)Patients with chronic airways obstructionFEV14-6 hoursProduced a significant bronchodilator effect, but the decline from peak values was faster than this compound.[1] In another study, the bronchodilating effect of 200 µg salbutamol did not differ from placebo after six hours.[2]
Salmeterol 50 µg (inhaled)Patients with moderately severe asthmaFEV1, sGawAt least 12 hoursShowed a duration of action of at least 12 hours.[3][4] A 12-month comparison showed Salmeterol (50 µg twice daily) to be more effective than Salbutamol (400 µg four times daily) in controlling asthma over three months.
Formoterol 12 µg and 24 µg (inhaled)Patients with moderately severe asthmaFEV1, sGawAt least 12 hoursDemonstrated a duration of action of at least 12 hours. A 12 µg dose of formoterol showed a significant increase in FEV1 at 12 hours compared to placebo.

Table 2: Preclinical Studies on the Duration of Action in Isolated Guinea Pig Trachea

DrugKey Findings on Duration of Action
This compound Studies have utilized isolated guinea pig trachea to investigate the functional antagonism of this compound, indicating its activity in this preclinical model. However, direct comparative duration of action studies with other LABAs in this assay are not readily available in the searched literature.
Salbutamol The relaxant effects of Salbutamol were rapidly reversed upon removal from the tissue superfusion, with complete recovery within 10 minutes. No significant relaxant effect remained after washing in an organ bath.
Salmeterol The inhibitory effects of Salmeterol on electrically-stimulated guinea-pig trachea persisted for up to 12 hours, despite continuous washing of the tissue. The effects were not reversed by superfusion with agonist-free solution for up to 10 hours.
Formoterol A significant relaxant effect of Formoterol remained after washing in an organ bath, indicating a long duration of action.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the duration of action of β2-agonists.

This assay is used to determine the binding affinity and kinetics of a ligand to its receptor.

  • Objective: To measure the affinity (Ki) and dissociation rate (koff) of this compound and other LABAs from the β2-adrenergic receptor.

  • Materials:

    • Membrane preparations from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

    • Test compounds (this compound, Salmeterol, Formoterol, Salbutamol).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Competition Binding Assay (for Affinity - Ki):

      • Incubate a fixed concentration of radioligand and varying concentrations of the unlabeled test compound with the receptor-containing membranes.

      • Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60 minutes).

      • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

      • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

    • Kinetic Binding Assay (for Dissociation Rate - koff):

      • Pre-incubate the receptor-containing membranes with the radioligand to allow for association.

      • Initiate dissociation by adding a high concentration of an unlabeled competitor (e.g., propranolol).

      • At various time points, filter aliquots of the incubation mixture to separate bound and free radioligand.

      • Measure the radioactivity on the filters at each time point.

      • Plot the natural logarithm of the specific binding versus time to determine the dissociation rate constant (koff). A slower koff is indicative of a longer receptor residence time and potentially a longer duration of action.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing β2-AR) Incubation Incubation of Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculation of Ki and koff Counting->Analysis

Workflow for Radioligand Binding Assay.

This functional assay measures the ability of a β2-agonist to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

  • Objective: To determine the potency (EC50) and efficacy of this compound and other LABAs in stimulating cAMP production.

  • Materials:

    • Whole cells expressing the human β2-adrenergic receptor.

    • Test compounds.

    • Stimulation buffer.

    • Lysis buffer.

    • cAMP assay kit (e.g., HTRF-based).

    • Plate reader compatible with the assay technology.

  • Protocol (HTRF-based):

    • Seed cells in a microplate and allow them to adhere.

    • Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Lyse the cells to release the intracellular cAMP.

    • Add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

    • Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding reaction to occur.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

    • The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the response against the log of the compound concentration to determine the EC50 and maximal response.

G Experimental Workflow: cAMP HTRF Assay cluster_cell_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_detection cAMP Detection cluster_readout Readout & Analysis Cell_Seeding Seed Cells in Microplate Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Reagent_Addition Add HTRF Reagents Cell_Lysis->Reagent_Addition Detection_Incubation Incubate at Room Temperature Reagent_Addition->Detection_Incubation Plate_Reading Read Plate (HTRF Reader) Detection_Incubation->Plate_Reading Data_Analysis Calculate EC50 and Emax Plate_Reading->Data_Analysis

Workflow for cAMP HTRF Assay.

This ex vivo assay assesses the functional effect of bronchodilators on airway smooth muscle.

  • Objective: To measure the potency and duration of the relaxant effect of this compound and other LABAs on pre-contracted airway smooth muscle.

  • Materials:

    • Guinea pig tracheas.

    • Krebs-Henseleit solution.

    • Contractile agent (e.g., carbachol, histamine, or electrical field stimulation).

    • Test compounds.

    • Organ bath system with isometric force transducers.

  • Protocol:

    • Isolate the trachea from a guinea pig and cut it into rings or strips.

    • Suspend the tissue in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Apply a baseline tension to the tissue and allow it to equilibrate.

    • Induce a sustained contraction of the tracheal smooth muscle using a contractile agent.

    • Once a stable contraction is achieved, add the test compound cumulatively to the organ bath to generate a concentration-response curve for relaxation.

    • For duration of action: After achieving maximal relaxation with the test compound, wash the tissue with fresh Krebs-Henseleit solution at regular intervals and monitor the return of the contractile tone. A slower return to the pre-drug contractile state indicates a longer duration of action.

Signaling Pathway of β2-Adrenergic Receptor Agonists

The binding of a β2-agonist to its receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

  • Receptor Binding: The agonist binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates several target proteins, which ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist β2-Agonist (e.g., this compound) Beta2_AR β2-Adrenergic Receptor Beta2_Agonist->Beta2_AR Binds to Gs_Protein Gs Protein Beta2_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts to Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

β2-Adrenergic Receptor Signaling Pathway.

Conclusion

The available clinical data suggests that this compound has a longer duration of action than the short-acting β2-agonist Salbutamol, providing bronchodilation for up to 8 hours. However, direct comparative studies with long-acting β2-agonists like Salmeterol and Formoterol, which have a well-established duration of action of at least 12 hours, are lacking in the reviewed literature. Preclinical studies using isolated guinea pig trachea consistently demonstrate the long-lasting effects of Salmeterol and Formoterol. Further in vitro and in vivo studies directly comparing this compound with other LABAs are warranted to fully characterize its duration of action and therapeutic potential in the management of obstructive airway diseases. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

Validating the β2-Receptor Selectivity of Salmeterol Over β1-Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Note: This guide focuses on Salmeterol, as the compound "Salmefamol" is not prominently featured in the scientific literature concerning β-adrenergic receptor agonists. It is presumed that "this compound" was a misspelling of "Salmeterol," a widely studied and clinically significant long-acting β2-agonist.

This guide provides a detailed comparison of Salmeterol's selectivity for the β2-adrenergic receptor (β2AR) over the β1-adrenergic receptor (β1AR). The high selectivity of Salmeterol is crucial for its therapeutic efficacy in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD), as it minimizes potential cardiac side effects associated with β1AR stimulation.[1][2] This document presents supporting experimental data, outlines the methodologies used to obtain this data, and visualizes the relevant biological and experimental pathways.

Data Presentation: Comparative Binding Affinity and Selectivity

The selectivity of a drug for its target receptor is a critical determinant of its therapeutic index. For β2-agonists, high selectivity for β2AR over β1AR is desirable to achieve bronchodilation without causing adverse cardiovascular effects such as tachycardia. This selectivity is quantified by comparing the binding affinities (Ki or KD values) of the drug for the two receptor subtypes.

The following table summarizes the binding affinities of Salmeterel and, for comparison, the short-acting β2-agonist Salbutamol, at human β1 and β2-adrenergic receptors. The selectivity ratio is calculated by dividing the affinity for the β1 receptor by the affinity for the β2 receptor (Ki(β1) / Ki(β2)). A higher ratio indicates greater selectivity for the β2 receptor.

Compoundβ1 Affinity (log KD)β2 Affinity (log KD)β2 vs β1 Selectivity Ratio
Salmeterel -5.80-8.95~1400-fold[3]
Salbutamol Not specifiedNot specified~29-fold[4]

Data compiled from studies using whole-cell radioligand binding assays in CHO cell lines stably expressing human β-adrenoceptors.[3]

Salmeterol demonstrates a remarkably high selectivity for the β2-adrenoceptor, being over a thousand times more selective for β2 than for β1 receptors. This extreme selectivity is attributed to specific interactions between Salmeterol's long aryloxyalkyl tail and an "exosite" on the β2AR, a binding pocket distinct from the primary (orthosteric) site where the agonist headgroup binds. Key amino acid differences between β1AR and β2AR in this exosite region are responsible for Salmeterol's high subtype selectivity.

Experimental Protocols

The quantitative data presented above are derived from established in vitro pharmacological assays. The two primary methods used to determine the affinity and functional selectivity of compounds like Salmeterel are radioligand binding assays and functional assays measuring second messenger accumulation.

This assay quantifies the affinity of a test compound (e.g., Salmeterel) by measuring its ability to compete with a radioactively labeled ligand (a radioligand) that has a known high affinity for the receptor.

Objective: To determine the dissociation constant (KD) or inhibitor constant (Ki) of a ligand for β1 and β2-adrenergic receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express either the human β1-adrenoceptor or the human β2-adrenoceptor.

  • Radioligand: [3H]CGP 12177, a non-selective β-adrenergic antagonist.

  • Test Compound: Salmeterel.

  • Non-specific Binding Control: A high concentration of a non-selective antagonist like Propranolol (e.g., 1-10 µM).

  • Assay Buffer: Typically a buffered saline solution (e.g., HBSS) with additives to prevent non-specific binding.

Procedure:

  • Cell Preparation: The transfected CHO cells are cultured and harvested. Whole cells are used for the assay.

  • Assay Setup: The assay is performed in multi-well plates (e.g., 96-well plates).

  • Competition Binding:

    • A fixed concentration of the radioligand ([3H]CGP 12177) is added to each well.

    • Increasing concentrations of the unlabeled test compound (Salmeterel) are added to compete for binding with the radioligand.

    • Total Binding: Wells containing only cells and the radioligand.

    • Non-specific Binding: Wells containing cells, the radioligand, and a saturating concentration of a non-selective antagonist (Propranolol) to block all specific receptor binding.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand (on the cells) is separated from the unbound radioligand. This is often achieved using a cell harvester that rapidly filters the contents of each well, trapping the cells on filter mats.

  • Quantification: The radioactivity retained on the filter mats is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted, and the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This assay measures the functional consequence of receptor activation. Both β1 and β2-adrenergic receptors are Gs-coupled receptors, meaning their activation stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).

Objective: To determine the concentration of an agonist that produces 50% of its maximal response (EC50), indicating its functional potency.

Materials:

  • Cell Lines: As above, CHO cells stably expressing human β1 or β2-adrenoceptors.

  • Test Compound: Salmeterel and other agonists (e.g., Isoprenaline as a full agonist control).

  • cAMP Detection Kit: Commercially available kits, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These kits typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP conjugate.

Procedure:

  • Cell Seeding: Cells are seeded into multi-well plates and grown to an appropriate confluency.

  • Pre-incubation: Cells are often pre-incubated with an inhibitor of phosphodiesterase (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation: Increasing concentrations of the agonist (Salmeterel) are added to the cells and incubated for a specific period to stimulate cAMP production.

  • Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The detection reagents from the cAMP kit are then added. In an HTRF assay, for example, this would include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Signal Measurement: The plate is read using a plate reader capable of detecting the specific signal (e.g., time-resolved fluorescence). The signal generated is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: A standard curve is used to convert the raw signal into cAMP concentrations. The cAMP concentrations are then plotted against the agonist concentrations, and a dose-response curve is fitted to determine the EC50 and the maximum effect (Emax).

Mandatory Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Salmeterol Salmeterol (Agonist) Salmeterol->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_functional cAMP Accumulation Assay (Potency) start Start: Validate β-Receptor Selectivity cell_culture Culture CHO cells expressing human β1AR or β2AR start->cell_culture binding_setup Incubate cells with [3H]Radioligand + competing Salmeterol cell_culture->binding_setup functional_setup Stimulate cells with increasing Salmeterol conc. cell_culture->functional_setup harvest Filter and Harvest Cells binding_setup->harvest count Scintillation Counting harvest->count analyze_ki Calculate Ki for β1 and β2 count->analyze_ki compare Compare Ki and EC50 values Calculate Selectivity Ratio analyze_ki->compare lyse Lyse Cells & Add cAMP Detection Reagents functional_setup->lyse read_plate Measure Signal (e.g., HTRF) lyse->read_plate analyze_ec50 Calculate EC50 for β1 and β2 read_plate->analyze_ec50 analyze_ec50->compare end Conclusion: Determine β2-Receptor Selectivity compare->end

Caption: Workflow for Determining β-Receptor Selectivity.

References

A Comparative Analysis of Salmefamol and Salbutamol on Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Salmefamol and Salbutamol, two beta-2 adrenergic receptor agonists, focusing on their efficacy in inducing smooth muscle relaxation. This document synthesizes available experimental data, details relevant experimental methodologies, and visualizes key pathways to offer an objective comparison for research and drug development purposes.

Executive Summary

Both this compound and Salbutamol are effective bronchodilators that act by relaxing airway smooth muscle. The available literature indicates that this compound exhibits a more potent and longer-lasting beta-adrenergic activity compared to Salbutamol. While precise quantitative data for a direct comparison of this compound is limited in the readily accessible literature, this guide provides available data for Salbutamol and qualitative comparisons to inform further research.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data for Salbutamol's effect on tracheal smooth muscle relaxation. Data for this compound from direct comparative studies was not available in the reviewed literature.

ParameterSalbutamolThis compoundReference
EC50 (M) for Tracheal Relaxation ~7.8 x 10⁻⁸Data Not Available[1]
Maximal Relaxation (%) ~100% (at sufficient concentrations)Data Not Available[1]
Qualitative Potency Comparison Less PotentMore Potent[2]
Qualitative Duration of Action Shorter-actingLonger-acting[2][3]

Note: The EC50 value for Salbutamol is derived from studies on guinea pig tracheal preparations and may vary depending on the specific experimental conditions. The qualitative comparison is based on the abstract of a comparative study by Marmo et al., 1979.

Mechanism of Action: Signaling Pathway

This compound and Salbutamol are selective beta-2 adrenergic receptor agonists. Their mechanism of action involves the activation of a Gs protein-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the relaxation of smooth muscle.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound / Salbutamol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) (Active) PKA->Myosin_LCK Phosphorylates p_Myosin_LCK p-MLCK (Inactive) Myosin_LCK->p_Myosin_LCK Relaxation Smooth Muscle Relaxation p_Myosin_LCK->Relaxation Leads to

Caption: Signaling pathway of this compound and Salbutamol in smooth muscle cells.

Experimental Protocols

Isolated Tracheal Ring Assay for Smooth Muscle Relaxation

This protocol is a standard method for assessing the relaxant effects of compounds on airway smooth muscle.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the trachea is carefully excised.

  • The trachea is placed in a Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).

  • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • The rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

2. Isometric Tension Recording:

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

  • The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being changed every 15-20 minutes.

3. Contraction and Relaxation Measurement:

  • The tracheal rings are pre-contracted with a contractile agent such as carbachol or histamine to induce a stable tonic contraction.

  • Once a stable plateau of contraction is reached, cumulative concentrations of the test compound (this compound or Salbutamol) are added to the organ bath.

  • The relaxation response is recorded as a percentage decrease from the pre-contracted tension.

  • An EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal relaxation are calculated from the cumulative concentration-response curve.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Trachea Excision B Cleaning and Slicing into Rings A->B C Mounting in Organ Bath B->C D Equilibration under Tension C->D E Pre-contraction with Agonist D->E F Cumulative Addition of Test Compound E->F G Recording of Relaxation F->G H Generation of Dose-Response Curve G->H I Calculation of EC50 and Max Relaxation H->I

Caption: Experimental workflow for the isolated tracheal ring assay.
Measurement of Intracellular cAMP Accumulation

This assay quantifies the increase in intracellular cAMP levels following stimulation with a beta-2 agonist.

1. Cell Culture and Treatment:

  • Primary human airway smooth muscle cells are cultured to confluence in appropriate media.

  • Cells are then serum-starved for 24 hours prior to the experiment.

  • The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for a short period to prevent the degradation of cAMP.

  • Cells are then stimulated with varying concentrations of this compound or Salbutamol for a defined time period.

2. Cell Lysis and cAMP Quantification:

  • The stimulation is terminated by lysing the cells with a lysis buffer.

  • The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • The results are typically normalized to the total protein concentration of the cell lysate.

Conclusion

Based on available evidence, this compound appears to be a more potent and longer-acting smooth muscle relaxant than Salbutamol. Both agents operate through the well-established beta-2 adrenergic receptor-cAMP signaling pathway. The lack of publicly accessible, direct quantitative comparative data for this compound highlights a gap in the literature that warrants further investigation to fully elucidate the pharmacological differences between these two compounds. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

In Vivo Comparison of Salmefamol and Adrenaline on Bronchial Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vivo effects of Salmefamol and Adrenaline on bronchial reactivity, targeting researchers, scientists, and drug development professionals. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of their mechanisms, efficacy, and experimental evaluation.

Introduction

This compound is a long-acting beta-2 adrenergic agonist, while adrenaline (epinephrine) is a non-selective adrenergic agonist, stimulating alpha and beta-adrenergic receptors.[1][2] Both compounds are potent bronchodilators used in the management of respiratory conditions characterized by bronchoconstriction. Understanding their comparative effects on bronchial reactivity is crucial for therapeutic development and clinical application. While direct comparative in vivo studies between this compound and adrenaline are limited, this guide synthesizes available data, including indirect comparisons with the structurally similar short-acting beta-2 agonist, salbutamol, to provide a comprehensive analysis.

Mechanism of Action and Signaling Pathways

Both this compound and adrenaline exert their primary bronchodilatory effects through the stimulation of beta-2 adrenergic receptors on bronchial smooth muscle cells. This activation initiates a downstream signaling cascade, leading to muscle relaxation and widening of the airways.

Adrenaline , being a non-selective agonist, also interacts with other adrenergic receptors, which can lead to a broader range of physiological effects.[1][2] Its action on alpha-1 adrenergic receptors, for instance, can cause vasoconstriction, which may impact airway microvasculature and inflammation.[3]

This compound , as a selective beta-2 agonist, primarily targets the desired receptors in the airways, which is intended to minimize off-target effects. The binding of a beta-2 agonist to its G-protein coupled receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP leads to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of various intracellular proteins that promote smooth muscle relaxation.

Below are the signaling pathways for both molecules.

cluster_this compound This compound Signaling Pathway This compound This compound B2AR_S β2-Adrenergic Receptor This compound->B2AR_S Binds to G_S_S Gs Protein B2AR_S->G_S_S Activates AC_S Adenylyl Cyclase G_S_S->AC_S Activates cAMP_S cAMP AC_S->cAMP_S Converts ATP to PKA_S Protein Kinase A cAMP_S->PKA_S Activates Relaxation_S Bronchial Smooth Muscle Relaxation PKA_S->Relaxation_S Leads to

This compound's primary signaling pathway for bronchodilation.

cluster_adrenaline Adrenaline Signaling Pathway Adrenaline Adrenaline B2AR_A β2-Adrenergic Receptor Adrenaline->B2AR_A Binds to A1AR_A α1-Adrenergic Receptor Adrenaline->A1AR_A Binds to G_S_A Gs Protein B2AR_A->G_S_A Activates G_Q_A Gq Protein A1AR_A->G_Q_A Activates AC_A Adenylyl Cyclase G_S_A->AC_A Activates PLC_A Phospholipase C G_Q_A->PLC_A Activates cAMP_A cAMP AC_A->cAMP_A Converts ATP to IP3_DAG IP3 & DAG PLC_A->IP3_DAG Cleaves PIP2 to PKA_A Protein Kinase A cAMP_A->PKA_A Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Leads to Relaxation_A Bronchial Smooth Muscle Relaxation PKA_A->Relaxation_A Leads to Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Adrenaline's signaling pathways, including both bronchodilatory and vasoconstrictive effects.

Comparative Efficacy on Bronchial Reactivity

Direct comparative in vivo data for this compound and adrenaline is scarce. However, studies comparing this compound to salbutamol, and salbutamol to adrenaline, allow for an indirect assessment.

Potency and Duration of Action
  • This compound vs. Salbutamol : Experimental studies have shown that this compound exhibits a more intense and longer-lasting beta-adrenergic activity compared to salbutamol. When administered via a metered aerosol to asthmatic patients, 200 µg of this compound produced a similar initial effect on FEV1, FVC, and PEFR as 200 µg of salbutamol, but the effect of this compound was still appreciable at 8 hours, whereas salbutamol's effect lasted approximately 4 hours.

  • Salbutamol vs. Adrenaline : In a study on asthmatic subjects, salbutamol and adrenaline showed approximately equivalent bronchodilator potency in vivo. However, salbutamol was found to be more potent in protecting against histamine-induced bronchoconstriction in vivo.

Based on these findings, it can be inferred that this compound would likely demonstrate a significantly longer duration of action compared to adrenaline in vivo.

Quantitative Data from a Comparative Study (Salbutamol vs. Adrenaline)

The following table summarizes data from a study comparing the effects of inhaled salbutamol and adrenaline on histamine-induced bronchoconstriction in asthmatic subjects.

ParameterSalbutamolAdrenaline
In Vitro Effect on Histamine EC20 2.4 (0.15) doubling dose increase5.2 (0.18) doubling dose increase
In Vitro Effect on Maximal Response to Histamine No effect54% reduction
In Vivo Increase in PD20 Histamine 1.84 (0.5) doubling doses0.06 (0.47) doubling doses

EC20: Effective concentration causing 20% of maximal response. PD20: Provocative dose causing a 20% fall in FEV1.

This data highlights a discrepancy between in vitro and in vivo findings, where adrenaline showed greater protection against histamine-induced contraction in isolated airways, but salbutamol was more effective in living subjects. The authors suggest that the opposing vascular effects of adrenaline in vivo may contribute to this difference.

Experimental Protocols

The following section details a typical experimental workflow for assessing bronchial reactivity in vivo, based on methodologies described in the cited literature.

Animal Models
  • Species : Guinea pigs and mice are commonly used models for studying asthma and bronchial hyperresponsiveness.

  • Sensitization : Animals are often sensitized to an allergen, such as ovalbumin, to induce an asthmatic phenotype characterized by airway inflammation and hyperreactivity.

Measurement of Bronchial Reactivity

A common method to assess bronchial reactivity is through the measurement of airway resistance in response to a bronchoconstricting agent.

  • Anesthesia and Cannulation : The animal is anesthetized, and the trachea is cannulated to allow for mechanical ventilation and measurement of airway pressure.

  • Baseline Measurement : Baseline lung function parameters, such as airway resistance and dynamic compliance, are recorded.

  • Bronchoconstrictor Challenge : A bronchoconstricting agent (e.g., histamine or methacholine) is administered, typically intravenously or via aerosol, in increasing concentrations.

  • Measurement of Response : Changes in airway resistance and compliance are recorded after each dose of the bronchoconstrictor to generate a dose-response curve.

  • Drug Administration : The test compound (this compound or adrenaline) is administered, and after a specified period, the bronchoconstrictor challenge is repeated.

  • Data Analysis : The protective effect of the drug is determined by the shift in the dose-response curve to the bronchoconstrictor.

cluster_workflow In Vivo Bronchial Reactivity Experimental Workflow Start Start Sensitization Allergen Sensitization (e.g., Ovalbumin) Start->Sensitization Anesthesia Anesthesia & Tracheal Cannulation Sensitization->Anesthesia Baseline Baseline Lung Function Measurement Anesthesia->Baseline Challenge1 Bronchoconstrictor Challenge (e.g., Histamine) Baseline->Challenge1 DrugAdmin Administer Test Drug (this compound or Adrenaline) Challenge1->DrugAdmin Challenge2 Repeat Bronchoconstrictor Challenge DrugAdmin->Challenge2 Analysis Data Analysis: Compare Dose-Response Curves Challenge2->Analysis End End Analysis->End

A typical workflow for in vivo assessment of bronchial reactivity.

Discussion and Conclusion

The available evidence suggests that both this compound and adrenaline are effective bronchodilators. The primary difference lies in their receptor selectivity and duration of action.

  • This compound , as a long-acting, selective beta-2 agonist, offers the advantage of a prolonged therapeutic effect with potentially fewer systemic side effects compared to non-selective agonists. Its longer duration of action is a key differentiator.

  • Adrenaline's non-selective nature results in a broader range of physiological effects. While its bronchodilatory effects are potent and rapid in onset, its alpha-adrenergic actions on the vasculature may lead to complex and sometimes counterintuitive effects on overall bronchial reactivity in vivo.

References

Safety Operating Guide

Navigating the Safe Disposal of Salmefamol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Salmefamol, a β-adrenergic receptor agonist, was never commercially marketed, its handling and disposal in a research setting necessitate clear and safe procedures.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides disposal procedures based on guidelines for its sister compound, Salbutamol, and general protocols for pharmaceutical waste management.[1]

Core Principles of Pharmaceutical Waste Management

The primary goal of pharmaceutical waste management is to prevent environmental contamination and minimize risks to human health.[2][3][4] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the introduction of active pharmaceutical ingredients into waterways and ecosystems. Therefore, a structured and compliant disposal process is essential.

Hazard Identification and Safety Data

Although a specific SDS for this compound is unavailable, the safety profile of the closely related compound, Salbutamol, provides essential guidance on potential hazards. This information is crucial for risk assessment prior to handling and disposal.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Sensitization May cause an allergic skin reaction.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Aquatic Hazard Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Work in a well-ventilated area to avoid inhalation of any dust or aerosols.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed container.

  • For liquid waste containing this compound, use a separate, leak-proof, and clearly labeled container.

3. In-Lab Deactivation (If Applicable and Permissible):

  • Currently, there are no established and universally approved in-lab deactivation protocols for this compound. Therefore, this step should be avoided unless a validated and approved procedure is available for your institution.

4. Waste Storage:

  • Store the sealed waste containers in a secure, designated area away from incompatible materials.

  • Ensure the storage area is cool, dry, and has adequate ventilation.

5. Off-Site Disposal:

  • The recommended method for the final disposal of this compound waste is through a licensed chemical waste disposal facility.

  • This is typically achieved through high-temperature incineration.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste in accordance with local, state, and federal regulations.

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date. This is crucial for regulatory compliance and laboratory safety audits.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

SalmefamolDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Segregate Segregate this compound Waste PPE->Segregate Ventilation Ensure Good Ventilation Ventilation->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Store Store Securely in Designated Area CollectSolid->Store CollectLiquid->Store EHS Contact EHS for Pickup Store->EHS Incineration Dispose via Licensed Incineration EHS->Incineration

Caption: this compound Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Handling Protocols for Salmefamol (Salbutamol)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Salmefamol, also known as Salbutamol.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety glasses or gogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]Protects against splashes and dust.
Skin Protection Protective glovesImpermeable and resistant to the product.Prevents skin contact and potential allergic reactions.[2]
Lab coat/Protective clothingTo prevent skin contact.Provides a barrier against accidental spills.
Respiratory Protection NIOSH-approved respiratorWhen engineering controls are not sufficient to control airborne dust.Prevents inhalation of harmful dust.

Health Hazard Information

This compound is classified as a hazardous substance with the following potential health effects:

  • Harmful if swallowed. [3]

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • Suspected of causing cancer.

  • Suspected of damaging fertility or the unborn child.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Contaminated work clothing should not be allowed out of the workplace.

  • Use only in a well-ventilated area.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Protect from direct sunlight.

  • Store locked up.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an approved waste disposal plant.

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers and do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Emergency Procedures: First Aid

In the event of exposure, immediate first aid is critical.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
If on Skin Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Spill Management Workflow

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Management_Workflow start Spill Detected evacuate Evacuate non-essential personnel start->evacuate assess Assess the spill (Size and Nature) evacuate->assess ppe Don appropriate PPE assess->ppe contain Contain the spill (Use absorbent material for liquids) ppe->contain cleanup Clean up the spill (Sweep up solids, absorb liquids) contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a sealed, labeled container decontaminate->dispose report Report the incident dispose->report end End report->end

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salmefamol
Reactant of Route 2
Salmefamol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.